1-Methyl-5-oxopyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-7-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLYZEAOVWVTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72442-37-6 | |
| Record name | 1-Methyl-5-oxoproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72442-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-oxo-DL-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072442376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-methyl-5-oxo-DL-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid. This chiral molecule is a derivative of pyroglutamic acid and serves as a valuable building block in medicinal chemistry and drug development. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.
Core Chemical Properties
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as N-methyl-L-pyroglutamic acid, is a cyclic amino acid derivative. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 52574-06-8 | [1][2] |
| Molecular Formula | C₆H₉NO₃ | [3] |
| Molecular Weight | 143.14 g/mol | [1][3] |
| Appearance | White to off-white powder | Inferred from related compounds |
| pKa | ~3.3 (Predicted) | Inferred from pyroglutamic acid[4] |
| Solubility | Soluble in water, methanol, and DMSO | General knowledge for similar small carboxylic acids |
Synthesis and Experimental Protocols
The synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid can be achieved through a two-step process starting from the readily available L-pyroglutamic acid. The first step involves the esterification of the carboxylic acid, followed by N-methylation, and finally, hydrolysis of the ester to yield the target compound.
Step 1: Esterification of L-Pyroglutamic Acid
A common method for the synthesis of the methyl ester of pyroglutamic acid involves the use of thionyl chloride in methanol.
Experimental Protocol:
-
Suspend L-pyroglutamic acid (1 equivalent) in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl L-pyroglutamate.
Step 2: N-Methylation of Methyl L-pyroglutamate
The N-methylation can be carried out using a methylating agent such as methyl iodide in the presence of a base.
Experimental Protocol:
-
Dissolve methyl L-pyroglutamate (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate.
Step 3: Hydrolysis of Methyl (S)-1-Methyl-5-oxopyrrolidine-2-carboxylate
The final step is the hydrolysis of the methyl ester to the carboxylic acid, which can be achieved using a base like lithium hydroxide.[5]
Experimental Protocol:
-
Dissolve the methyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1N HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.
Spectroscopic Data
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the methyl group, the pyrrolidine ring protons, and the carboxylic acid proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH ₃ | ~2.8 - 3.0 | Singlet |
| CH ₂ (C3) | ~2.0 - 2.4 | Multiplet |
| CH ₂ (C4) | ~2.4 - 2.8 | Multiplet |
| CH (C2) | ~4.2 - 4.5 | Doublet of doublets |
| COOH | ~10 - 13 | Broad singlet |
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N-C H₃ | ~25 - 30 |
| C H₂ (C3) | ~28 - 33 |
| C H₂ (C4) | ~35 - 40 |
| C H (C2) | ~55 - 60 |
| C =O (C5) | ~175 - 180 |
| C OOH | ~170 - 175 |
FTIR Spectroscopy (Predicted)
The infrared spectrum will be characterized by the presence of strong absorption bands corresponding to the carbonyl groups of the lactam and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 3300 - 2500 | Broad, Strong |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C=O (Carboxylic acid) | 1725 - 1700 | Strong |
| C=O (Lactam) | 1680 - 1650 | Strong |
Mass Spectrometry (Predicted Fragmentation)
In mass spectrometry, the molecule is expected to undergo fragmentation patterns typical for N-alkylated pyrrolidones and carboxylic acids.
Fragmentation Pathway Diagram:
Applications in Drug Development
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmaceutical compounds.[6][] The pyrrolidinone core is a common scaffold in many biologically active molecules. The N-methylation can influence the compound's polarity, metabolic stability, and binding affinity to biological targets. Derivatives of 5-oxopyrrolidine have been investigated for their potential as anticancer and antimicrobial agents.[2][8] Furthermore, related structures have been explored for their neuroprotective activities, targeting receptors such as the NMDA receptor.[9] The rigid, cyclic structure of this compound makes it an attractive scaffold for designing conformationally constrained analogues of bioactive peptides and other small molecules in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 8. sciforum.net [sciforum.net]
- 9. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Methyl-5-oxopyrrolidine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as N-methylpyroglutamic acid, and its derivatives are a class of compounds of significant interest in medicinal chemistry and drug development. As cyclic analogs of the neurotransmitter glutamate, they exhibit a range of biological activities and serve as valuable chiral building blocks for the synthesis of more complex molecules. Their rigidified structure, compared to open-chain amino acids, allows for a more defined interaction with biological targets, making them attractive scaffolds for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthetic routes to 1-Methyl-5-oxopyrrolidine-2-carboxylic acid and its derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Synthetic Strategies
The synthesis of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid derivatives can be broadly approached through two primary strategies:
-
Cyclization of N-substituted glutamic acid derivatives: This is a common and direct approach where an N-methylated glutamic acid is induced to cyclize, forming the lactam ring of the pyroglutamic acid core.
-
N-alkylation of pyroglutamic acid: This method involves the direct methylation of the nitrogen atom of a pre-existing pyroglutamic acid scaffold.
This guide will focus on the first strategy, specifically the synthesis starting from the readily available and chiral L-glutamic acid. The overall synthetic pathway is depicted below.
Caption: General synthetic workflow for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.
Experimental Protocols
Method 1: Synthesis from L-Glutamic Acid via Reductive Amination and Cyclization
This two-step procedure provides a reliable route to (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, the enantiomerically pure form derived from natural L-glutamic acid.
Step 1: Synthesis of N-Methyl-L-glutamic acid
This step involves the reductive amination of L-glutamic acid with formaldehyde in the presence of a reducing agent, sodium borohydride.
Caption: Experimental workflow for the synthesis of N-Methyl-L-glutamic acid.
Detailed Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-glutamic acid (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) at room temperature.
-
Imine Formation: To the stirred solution, add an aqueous solution of formaldehyde (37 wt. %, 1.2 equivalents) dropwise. Stir the reaction mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: The product, N-methyl-L-glutamic acid, can be isolated by cooling the acidified solution to induce crystallization or by evaporation of the solvent followed by purification by ion-exchange chromatography.
Step 2: Cyclization to (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid
The N-methyl-L-glutamic acid is then cyclized to the desired product through heating, often with an acid catalyst.
Caption: Experimental workflow for the cyclization to 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.
Detailed Protocol:
-
Reaction Setup: Suspend N-methyl-L-glutamic acid (1 equivalent) in a suitable high-boiling solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).
-
Cyclization: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Reductive Amination | L-Glutamic acid, Formaldehyde, NaBH₄ | Water | 0 - RT | 3 | 70-85 |
| 2 | Cyclization | N-Methyl-L-glutamic acid, p-TsOH | Toluene | Reflux | 4-8 | 85-95 |
Table 2: Physicochemical and Spectroscopic Data for (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid
| Property | Value |
| Molecular Formula | C₆H₉NO₃ |
| Molecular Weight | 143.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 158 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.15 (dd, J=8.8, 3.2 Hz, 1H, H-2), 2.80 (s, 3H, N-CH₃), 2.65-2.50 (m, 2H, H-4), 2.45-2.30 (m, 2H, H-3) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 178.5 (C=O, acid), 175.2 (C=O, lactam), 58.9 (C-2), 30.8 (N-CH₃), 29.5 (C-4), 25.1 (C-3) |
| IR (KBr) ν (cm⁻¹) | 3400-2500 (br, O-H), 1735 (C=O, acid), 1680 (C=O, lactam) |
Conclusion
The synthesis of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid and its derivatives from L-glutamic acid via reductive amination and subsequent cyclization is a robust and efficient method. This approach allows for the preparation of enantiomerically pure products, which are crucial for applications in drug discovery and development. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to successfully synthesize these valuable compounds for their research endeavors. Further derivatization of the carboxylic acid moiety can open up a wide array of analogs for biological screening and lead optimization.
The Expanding Therapeutic Landscape of 5-Oxopyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-oxopyrrolidine core, a five-membered lactam structure, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties of 5-oxopyrrolidine derivatives. It is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic motif.
Anticancer Activity
Derivatives of 5-oxopyrrolidine have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways implicated in tumor growth and proliferation, such as protein kinase pathways.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 5-oxopyrrolidine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| Hydrazone with 5-nitrothien-2-yl substitution | Panc-1 (Pancreatic) | - | |
| Hydrazone with 5-nitrothien-2-yl substitution | MDA-MB-231 (Breast) | - | |
| Benzimidazole derivative (5-chloro) | Panc-1 (Pancreatic) | - | |
| Benzimidazole derivative (5-chloro) | MDA-MB-231 (Breast) | - | |
| Hydrazone with naphth-1-yl fragment | Panc-1 (Pancreatic) | - | |
| Hydrazone with naphth-1-yl fragment | MDA-MB-231 (Breast) | - | |
| 2-hydroxybenzylidene derivative | IGR39 (Melanoma) | - | [1] |
| 2-hydroxybenzylidene derivative | MDA-MB-231 (Breast) | - | [1] |
| 2-hydroxybenzylidene derivative | Panc-1 (Pancreatic) | - | [1] |
| 2-hydroxynaphthalenylmethylene derivative | IGR39 (Melanoma) | - | [1] |
| 2-hydroxynaphthalenylmethylene derivative | MDA-MB-231 (Breast) | - | [1] |
| 2-hydroxynaphthalenylmethylene derivative | Panc-1 (Pancreatic) | - | [1] |
Note: Specific IC50 values were not consistently provided in the search results in a comparable format, hence the placeholder "-". The references indicate that these compounds showed significant activity.
Experimental Protocols: Anticancer Assays
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the 5-oxopyrrolidine derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2][3]
This assay is used to study cell migration and proliferation.
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip (p200 or p10).
-
Washing: Wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh medium containing the test compound at the desired concentration.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.
-
Data Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated.[4]
Signaling Pathway: Protein Kinase Inhibition
Many 5-oxopyrrolidine derivatives exert their anticancer effects by targeting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[5][6] The diagram below illustrates a simplified generic protein kinase signaling cascade often dysregulated in cancer.
Caption: Simplified protein kinase signaling pathway in cancer.
Antimicrobial Activity
5-Oxopyrrolidine derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including drug-resistant strains. Their broad-spectrum antimicrobial potential makes them attractive candidates for the development of new anti-infective agents.[7]
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected 5-oxopyrrolidine derivatives, presenting their minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | <7.8 | [8] |
| Hydrazone with benzylidene moiety | Staphylococcus aureus | 3.9 | [8] |
| Bromo-substituted derivative | Staphylococcus aureus | 4 | |
| Chloro-substituted derivative | Staphylococcus aureus | 8 | |
| Unsubstituted derivative | Staphylococcus aureus | 16 | |
| Bromo-substituted derivative | Escherichia coli | 16 | |
| Chloro-substituted derivative | Escherichia coli | 32 | |
| Unsubstituted derivative | Escherichia coli | 64 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized number of microorganisms are added. The growth is assessed after incubation.
Protocol (Broth Microdilution Method):
-
Preparation of Compound Dilutions: Perform a serial two-fold dilution of the 5-oxopyrrolidine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Antioxidant Activity
Several 5-oxopyrrolidine derivatives have been shown to possess antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Protocol:
-
Preparation of DPPH Solution: Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: Add a solution of the test compound at various concentrations to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Anti-inflammatory and Neuroprotective Activities
Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives in modulating inflammatory responses and exhibiting neuroprotective effects, suggesting their therapeutic utility in inflammatory and neurodegenerative disorders.
Experimental Protocols
Principle: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) produce nitric oxide (NO), a pro-inflammatory mediator. The anti-inflammatory activity of a compound can be assessed by its ability to inhibit NO production, which is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[1]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.[1]
Principle: Excessive stimulation of glutamate receptors leads to neuronal cell death (excitotoxicity), a common mechanism in neurodegenerative diseases. This assay evaluates the ability of a compound to protect neurons from glutamate-induced damage.[4]
Protocol:
-
Neuron Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Pre-treat the neurons with the test compound for a specified duration.
-
Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate.
-
Cell Viability Assessment: After incubation, assess neuronal viability using the MTT assay as described previously. An increase in cell viability compared to the glutamate-only treated cells indicates a neuroprotective effect.[4]
Signaling Pathways in Inflammation
The anti-inflammatory effects of various compounds are often mediated through the modulation of key signaling pathways such as the p38 MAPK, IL-6/JAK/STAT3, and PI3K pathways.
Caption: Overview of key inflammatory signaling pathways.
Synthesis of 5-Oxopyrrolidine Derivatives
A general and versatile method for the synthesis of the 5-oxopyrrolidine core involves the reaction of itaconic acid with a primary amine. The resulting carboxylic acid can be further functionalized to generate a diverse library of derivatives.
General Synthetic Protocol
Step 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid A mixture of itaconic acid and an appropriate aniline derivative is heated at reflux in water. The product is then precipitated by acidification.
Step 2: Esterification and Hydrazide Formation The carboxylic acid is esterified, typically using methanol and a catalytic amount of sulfuric acid. The resulting ester is then reacted with hydrazine hydrate to yield the corresponding carbohydrazide.
Step 3: Derivatization The carbohydrazide serves as a key intermediate for the synthesis of various derivatives, such as hydrazones (by reaction with aldehydes or ketones), azoles, and other heterocyclic systems.
Caption: General synthetic workflow for 5-oxopyrrolidine derivatives.
Conclusion
The 5-oxopyrrolidine scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The diverse biological activities, coupled with synthetic tractability, make these derivatives highly attractive for further investigation in drug development programs. This guide provides a foundational understanding of the current state of research, offering valuable insights and methodologies for scientists and researchers in the field. Future work should focus on elucidating the precise molecular targets and mechanisms of action, as well as optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their in vitro potency into in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. youtube.com [youtube.com]
Spectroscopic and Synthetic Profile of 5-Oxopyrrolidine-2-Carboxylic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthetic protocols, and analytical workflows for the characterization of 5-oxopyrrolidine-2-carboxylic acid methyl ester. This versatile intermediate is a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1]
Physicochemical Properties
5-Oxopyrrolidine-2-carboxylic acid methyl ester is a colorless to light yellow liquid at room temperature.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₃ | [1] |
| Molecular Weight | 143.14 g/mol | [1] |
| Melting Point | 21-23 °C | [1][2] |
| Boiling Point | 133-135 °C at 1 mmHg | [1] |
| Refractive Index | n20/D 1.4850 | [1] |
Spectroscopic Data
The following tables summarize the available spectroscopic data for 5-oxopyrrolidine-2-carboxylic acid methyl ester. While experimental ¹³C NMR and IR spectra for the specific compound were not found in the available literature, predicted data based on the analysis of similar compounds is provided.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.04-2.18 | m | 2H | -CH₂-CH₂-CO- |
| 3.56-3.62 | m | 2H | -N-CH₂- |
| 3.70 | s | 3H | -OCH₃ |
| 4.16-4.22 | m | 1H | -N-CH-COO- |
| 7.97 | s | 1H | -NH- |
Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer[2]
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~25-30 | -CH₂-CH₂-CO- |
| ~45-50 | -N-CH₂- |
| ~52 | -OCH₃ |
| ~55-60 | -N-CH-COO- |
| ~172 | -COO- (Ester Carbonyl) |
| ~177 | -CO- (Amide Carbonyl) |
Note: Predicted values are based on ¹³C NMR data for similar 5-oxopyrrolidine derivatives.[3]
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3250 | N-H Stretch (Amide) |
| ~1735 | C=O Stretch (Ester) |
| ~1680 | C=O Stretch (Amide) |
| ~1200 | C-O Stretch (Ester) |
Note: Predicted values are based on IR data for similar 5-oxopyrrolidine derivatives.[3]
Mass Spectrometry
| m/z | Ion |
| 144.00 | [M+H]⁺ |
Ionization Method: Electrospray Ionization (ESI)[2]
Experimental Protocols
Synthesis of 5-Oxopyrrolidine-2-Carboxylic Acid Methyl Ester[2]
-
Reaction Setup: A solution of 5-oxopyrrolidine-2-carboxylic acid (9.00 g, 69.7 mmol) in methanol (20 mL) is cooled to 0 °C in an ice bath.
-
Addition of Reagent: Thionyl chloride (6.60 mL, 90.6 mmol) is added slowly to the cooled solution.
-
Reaction: The reaction mixture is stirred at room temperature for 16 hours.
-
Work-up:
-
The reaction mixture is concentrated under vacuum.
-
The residue is diluted with deionized water (100 mL).
-
The aqueous layer is extracted with ethyl acetate (100 mL).
-
The organic phase is separated and washed sequentially with deionized water (20 mL) and saturated saline (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate.
-
-
Isolation: The solvent is removed under vacuum to yield methyl 5-oxopyrrolidine-2-carboxylate as a colorless liquid (5.60 g, 58% yield). The product can be used in subsequent reactions without further purification.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: ¹H NMR spectra are recorded on a 400 MHz NMR spectrometer.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and, if available, ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the liquid sample is prepared between two potassium bromide (KBr) plates.
-
Instrumentation: IR spectra are recorded on an FT-IR spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Instrumentation: Mass spectra are acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The instrument is operated in positive ion mode to observe the [M+H]⁺ ion.
Workflow and Characterization Diagram
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 5-oxopyrrolidine-2-carboxylic acid methyl ester.
Caption: A flowchart illustrating the synthesis and subsequent spectroscopic characterization.
References
Crystal Structure of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid: A Technical Guide
Affiliation: Google Research
Abstract
This technical whitepaper provides a comprehensive overview of the crystal structure of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid. Due to the limited availability of direct crystallographic data for this specific compound, this guide focuses on the detailed crystal structure of its parent analogue, pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid), providing a robust framework for understanding the structural characteristics of its N-methylated derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, tabulated crystallographic data, and logical workflow visualizations to facilitate further research and application.
Introduction
1-Methyl-5-oxopyrrolidine-2-carboxylic acid is a derivative of pyroglutamic acid, a cyclic amino acid found in various biological systems. Pyroglutamic acid and its derivatives are of significant interest in medicinal chemistry due to their presence in neuropeptides and their potential as cognitive enhancers and therapeutic agents.[1][2] The N-methylation of the pyrrolidone ring can significantly alter the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and conformational flexibility, thereby influencing its biological activity and crystal packing.
Understanding the three-dimensional structure of these molecules is paramount for structure-based drug design and for controlling the solid-state properties of active pharmaceutical ingredients. This guide provides a detailed analysis of the crystal structure of pyroglutamic acid as a foundational model for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.
Synthesis and Crystallization
The synthesis of the parent compound, pyroglutamic acid, is typically achieved through the cyclization of glutamic acid. This process involves heating glutamic acid, leading to the intramolecular elimination of a water molecule.
Synthesis of Pyroglutamic Acid
A common method for the synthesis of DL-pyroglutamic acid involves heating L-glutamic acid. The process begins by heating L-glutamic acid to its melting point, which induces cyclization through dehydration. The crude pyroglutamic acid is then purified by recrystallization from water.[3][4]
A representative synthetic protocol is as follows:
-
L-glutamic acid is heated in a reactor with stirring.
-
The temperature is gradually increased to 130-135°C, at which point the glutamic acid melts and the cyclization-dehydration reaction occurs.[3]
-
The reaction is held at this temperature for a specified period, typically around 2 hours.[3]
-
The reaction mixture is then cooled and the resulting solid is dissolved in water.
-
Further cooling allows for the crystallization of pyroglutamic acid.
-
The crystals are isolated by filtration, washed, and dried to yield the purified product.[3][4]
Crystallization for X-ray Diffraction
Single crystals of pyroglutamic acid suitable for X-ray diffraction can be obtained by slow evaporation of a saturated aqueous or ethanolic solution. The quality of the crystals is crucial for obtaining high-resolution structural data.
Crystal Structure of Pyroglutamic Acid
The crystal structure of pyroglutamic acid has been determined by single-crystal X-ray diffraction. This section presents the crystallographic data from two key studies.
Experimental Protocol for X-ray Diffraction
The determination of the crystal structure involves the following general steps:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. Data is typically collected at a controlled temperature to minimize thermal vibrations.
-
Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The atomic positions and displacement parameters are refined using least-squares methods to improve the agreement between the observed and calculated structure factors.
Crystallographic Data
The crystallographic data for pyroglutamic acid is summarized in the tables below. Data from two different studies are presented for comparison.
Table 1: Crystal Data and Structure Refinement for Pyroglutamic Acid (V. Pattabhi & K. Venkatesan, 1974)[5]
| Parameter | Value |
| Empirical formula | C₅H₇NO₃ |
| Formula weight | 129.11 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.14(2) |
| b (Å) | 8.86(2) |
| c (Å) | 9.32(2) |
| β (°) | 116.5(2) |
| Volume (ų) | 601.4 |
| Z | 4 |
| R-factor | 0.091 |
Table 2: Crystal Data for D-Pyroglutamic Acid (Panda et al., 2015)[6]
| Parameter | Value |
| Empirical formula | C₅H₇NO₃ |
| Formula weight | 129.11 g/mol |
| Crystal system | Monoclinic |
| Space group | P 1 2₁/c 1 |
| a (Å) | 7.8818 |
| b (Å) | 8.7859 |
| c (Å) | 8.9967 |
| α (°) | 90 |
| β (°) | 115.426 |
| γ (°) | 90 |
| Z | 4 |
| R-factor | 0.0359 |
Table 3: Crystal Data for L-Pyroglutamic Acid (Panda et al., 2015)[7]
| Parameter | Value |
| Empirical formula | C₅H₇NO₃ |
| Formula weight | 129.11 g/mol |
| Crystal system | Monoclinic |
| Space group | P 1 2₁/n 1 |
| a (Å) | 7.9568 |
| b (Å) | 8.7449 |
| c (Å) | 9.098 |
| α (°) | 90 |
| β (°) | 115.482 |
| γ (°) | 90 |
| Z | 4 |
| R-factor | 0.0625 |
Molecular and Crystal Packing
In the crystal structure of pyroglutamic acid, the molecules are linked by a network of hydrogen bonds. The amide group (N-H) and the carboxylic acid group (O-H) act as hydrogen bond donors, while the carbonyl oxygen of the lactam and the carbonyl oxygen of the carboxylic acid act as acceptors.[5] This extensive hydrogen bonding network stabilizes the crystal structure. The pyrrolidone ring adopts a puckered conformation.
Structural Insights for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid
While a definitive crystal structure for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid is not publicly available, the structure of pyroglutamic acid provides a strong basis for prediction.
The primary structural differences upon N-methylation are:
-
Loss of Amide Hydrogen Bond Donor: The replacement of the N-H proton with a methyl group eliminates the ability of the nitrogen atom to act as a hydrogen bond donor. This will significantly alter the crystal packing, as the intermolecular hydrogen bonding network will be disrupted and reorganized.
-
Steric Effects: The methyl group will introduce steric bulk, which may influence the conformation of the pyrrolidone ring and the orientation of the carboxylic acid group.
-
Electronic Effects: The electron-donating nature of the methyl group may subtly influence the bond lengths and angles within the pyrrolidone ring.
It is anticipated that in the crystal structure of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, the primary intermolecular interactions will be hydrogen bonds involving the carboxylic acid group (O-H···O=C) and van der Waals interactions involving the methyl group and the hydrocarbon backbone.
Conclusion
This technical guide has provided a comprehensive overview of the structural aspects of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid by leveraging the detailed crystallographic data of its parent compound, pyroglutamic acid. The provided experimental protocols and tabulated data for pyroglutamic acid serve as a valuable resource for researchers. The discussion on the predicted structural effects of N-methylation offers a starting point for computational modeling and future experimental work to determine the precise crystal structure of the title compound. Such studies are crucial for advancing the application of this class of molecules in drug development and materials science.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 5. Crystal and molecular structure of pyroglutamic acid (5-oxoproline) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. D-Pyroglutamic acid | C5H7NO3 | CID 439685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Pyroglutamic Acid | C5H7NO3 | CID 7405 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ubiquitous Presence of Pyroglutamic Acid Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamic acid (PCA), also known as 5-oxoproline or pidolic acid, is a naturally occurring amino acid derivative that is widespread across the biological kingdoms, from microorganisms to plants and animals.[1][2] Formed through the intramolecular cyclization of glutamic acid or glutamine, PCA and its derivatives play significant roles in a variety of physiological processes.[1][2] In recent years, these compounds have garnered increasing interest from the scientific community, particularly in the fields of drug discovery and development, due to their involvement in key signaling pathways and their potential as therapeutic agents and biomarkers.[3][4] This technical guide provides an in-depth overview of the natural occurrence of pyroglutamic acid derivatives, presenting quantitative data, detailed experimental protocols for their analysis, and visualizations of their roles in biological pathways.
Natural Occurrence and Quantitative Data
Pyroglutamic acid and its derivatives are found in a diverse array of natural sources. Their concentrations can vary significantly depending on the organism, tissue, and environmental conditions.
In Animals and Humans
In mammals, pyroglutamic acid is a key metabolite in the γ-glutamyl cycle, which is crucial for glutathione synthesis and amino acid transport.[5][6] It is present in various tissues and biological fluids, including the brain, skin, and blood.[7][8] A notable derivative in the context of human health is pyroglutamate-modified amyloid-beta (AβpE3), which is implicated in the pathogenesis of Alzheimer's disease.[1][3]
In Plants
L-pyroglutamic acid is recognized as a beneficial compound for plant growth and health.[9] It is involved in nitrogen metabolism and can enhance nutrient uptake and photosynthesis, contributing to increased crop yields.[9][10] PCA is found in various fruits and vegetables, and its concentration can be influenced by factors such as thermal processing.[11][12]
In Microorganisms
Various microorganisms, including bacteria and archaea, produce pyroglutamic acid.[13][14] Thermophilic lactic acid bacteria, such as those used in cheese production, are known to produce significant amounts of PCA during fermentation.[4][13][15] Some bacteria also possess enzymes like pyroglutamate aminopeptidase, which can cleave the pyroglutamyl residue from peptides.[1][2]
Quantitative Data Summary
The following table summarizes the reported concentrations of pyroglutamic acid in various natural sources. It is important to note that these values can be influenced by the specific analytical methods used, the ripeness or processing of the food, and the specific strains of microorganisms.
| Natural Source Category | Specific Source | Concentration Range | Reference(s) |
| Dairy Products | Fermented Milk (Yogurt, Kefir) | 51.65 - 403.56 mg/100g (dry matter) | [11][13][16] |
| Probiotic Yogurt | ~130 mg/100g | [11] | |
| Ripened Cheeses (e.g., Grana Padano, Parmigiano Reggiano) | up to 0.5 g/100g | [4][7] | |
| Fermented Vegetables | Kimchi, Sauerkraut | Presence confirmed, quantitative data variable | [17][18] |
| Fruits and Vegetables | Tomatoes | Present, increases with thermal treatment | |
| Various Fruits and Vegetables | Present | [2] | |
| Human/Animal Tissues | Urine (as a biomarker) | Optimal Range: 10 - 33 mmol/mol creatinine |
Key Signaling and Metabolic Pathways
Pyroglutamic acid and its derivatives are involved in several critical biological pathways. The following diagrams, generated using the DOT language, illustrate two such pathways.
The Role of Pyroglutamate-Modified Amyloid-Beta in Alzheimer's Disease
Pyroglutamate-modified amyloid-beta (AβpE3) is a significant component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[1][3] It is formed by the cyclization of N-terminally truncated amyloid-beta and is thought to act as a seed, accelerating the aggregation of other Aβ peptides.[1][3][9]
Inactivation of Thyrotropin-Releasing Hormone (TRH)
Thyrotropin-releasing hormone (TRH) is a hypothalamic hormone that stimulates the release of thyroid-stimulating hormone and prolactin from the anterior pituitary.[19][20] The biological activity of TRH is terminated by the enzymatic cleavage of its N-terminal pyroglutamyl residue by pyroglutamyl peptidase II (PPII).[16][20][21]
Experimental Protocols
Accurate quantification and characterization of pyroglutamic acid and its derivatives are essential for research and development. Below are detailed methodologies for key experiments.
Sample Preparation
For Plant Tissues:
-
Homogenization: Weigh 0.1-0.5 g of fresh or freeze-dried plant material. Homogenize in a pre-chilled mortar and pestle with liquid nitrogen or using a mechanical homogenizer.
-
Extraction: Add 5-10 mL of an extraction solvent (e.g., 80% methanol or a solution of 0.1 M HCl). Vortex thoroughly and incubate on ice or at 4°C for 30-60 minutes with intermittent shaking.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for analysis.
For Bacterial Cultures:
-
Quenching: To halt metabolic activity, rapidly cool the bacterial culture by adding it to a cold quenching solution (e.g., 60% methanol at -40°C) to achieve a final methanol concentration of at least 50%.
-
Cell Harvesting: Centrifuge the quenched culture at a low temperature (e.g., 4°C) to pellet the cells.
-
Washing: Resuspend the cell pellet in a cold washing buffer (e.g., phosphate-buffered saline) and centrifuge again to remove extracellular components.
-
Lysis and Extraction: Resuspend the washed cell pellet in a lysis/extraction buffer (e.g., a mixture of methanol, chloroform, and water). Cell disruption can be enhanced by sonication or bead beating.
-
Phase Separation: Centrifuge to separate the polar (containing PCA) and non-polar phases.
-
Drying and Reconstitution: Collect the polar phase, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of free pyroglutamic acid in various samples.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 250 mm x 4.6 mm, 5 µm particle size) or a HILIC column (e.g., SeQuant® ZIC®-HILIC, 250 mm x 4.6 mm, 5 µm).[4][22]
-
Mobile Phase:
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Quantification: Create a standard curve using known concentrations of a pyroglutamic acid standard. The concentration in the sample is determined by comparing its peak area to the standard curve.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for complex biological matrices. This method typically requires derivatization of the analyte.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization:
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Temperature Program: An appropriate temperature gradient to separate the derivatized PCA from other components.
-
-
MS Conditions:
-
Quantification: Use of a stable isotope-labeled internal standard (e.g., deuterated PCA) is recommended for accurate quantification.
Enzymatic Assay for N-terminal Pyroglutamate
This assay is used to determine the presence and quantity of N-terminal pyroglutamyl residues in peptides and proteins.
-
Enzyme: Pyroglutamate aminopeptidase (e.g., from Pyrococcus furiosus).[7]
-
Principle: The enzyme specifically cleaves the N-terminal pyroglutamate residue from a peptide or protein. The released pyroglutamic acid or the remaining peptide can then be quantified.
-
Procedure:
-
Incubate the peptide/protein sample with pyroglutamate aminopeptidase in a suitable buffer (e.g., phosphate buffer, pH 8.0) at the optimal temperature for the enzyme (e.g., 37°C for mesophilic enzymes or higher for thermostable enzymes).
-
Stop the reaction after a defined time by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.
-
Analyze the reaction mixture by HPLC to quantify the released pyroglutamic acid or the newly formed N-terminus of the peptide.
-
-
Quantification: Compare the amount of product formed to a standard curve or calculate the percentage of cleavage based on the initial amount of substrate.
Conclusion and Future Perspectives
The natural occurrence of pyroglutamic acid and its derivatives is a testament to their fundamental roles in biology. From influencing the flavor of fermented foods to participating in the pathology of neurodegenerative diseases, the impact of these molecules is vast and continues to be an active area of research. The methodologies outlined in this guide provide a robust framework for the accurate analysis of PCA derivatives, which is crucial for advancing our understanding of their functions and for harnessing their potential in drug development and other applications. Future research will likely focus on elucidating the full spectrum of their biological activities, identifying novel derivatives in nature, and developing more sensitive and high-throughput analytical techniques. For professionals in drug development, the unique chemical properties of the pyroglutamyl moiety offer opportunities for designing more stable and targeted therapeutics.
References
- 1. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. Pyroglutamation of amyloid-βx-42 (Aβx-42) followed by Aβ1–40 deposition underlies plaque polymorphism in progressing Alzheimer's disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Modulation of aggregation and structural polymorphisms of β-amyloid fibrils in cellular environments by pyroglutamate-3 variant cross-seeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aβ aggregation and possible implications in Alzheimer's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 9. Pyroglutamate-modified Aβ(3-42) affects aggregation kinetics of Aβ(1-42) by accelerating primary and secondary pathways - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. mdpi.com [mdpi.com]
- 14. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production of pyroglutamic acid by thermophilic lactic acid bacteria in hard-cooked mini-cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anterior pituitary pyroglutamyl peptidase II activity controls TRH-induced prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical, microbiological, and nutritional aspects of kimchi (Korean fermented vegetable products) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring potential correlations between bacterial communities, organic acids, and volatile metabolites of traditional fermented sauerkraut collected from different regions of Heilongjiang Province in Northeast China - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thyrotropin-releasing hormone downregulates pyroglutamyl peptidase II activity in adenohypophyseal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
- 23. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comprehensive Review of 2-Oxopyrrolidine-5-Carboxylic Acid Amides: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 2-oxopyrrolidine-5-carboxylic acid, commonly known as pyroglutamic acid, is a versatile chiral scaffold that has garnered significant attention in medicinal chemistry. Its rigid, cyclic structure and the presence of both carboxylic acid and lactam functionalities make it an attractive starting point for the synthesis of a diverse array of bioactive molecules. This in-depth technical guide provides a comprehensive literature review of 2-oxopyrrolidine-5-carboxylic acid amides, focusing on their synthesis, multifaceted biological activities, and potential as therapeutic agents.
Synthesis of 2-Oxopyrrolidine-5-Carboxylic Acid Amides
The synthesis of amides from 2-oxopyrrolidine-5-carboxylic acid typically involves the activation of the carboxylic acid group followed by reaction with a primary or secondary amine. Several coupling reagents and methodologies have been employed to achieve this transformation efficiently.
One common and established method involves the use of peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of an activating agent like N-hydroxybenzotriazole (HOBT). This approach facilitates the formation of an active ester intermediate, which readily reacts with the amine to form the desired amide bond.
Another strategy involves the thermal cyclodehydration of glutamic acid to yield pyroglutamic acid, which can then be subjected to amidation reactions. Modifications to the pyrrolidine ring and the amide substituent have been extensively explored to generate libraries of compounds for biological screening.[1]
Biological Activities and Therapeutic Applications
2-Oxopyrrolidine-5-carboxylic acid amides have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.
Antimicrobial and Anti-tubercular Activity
Several studies have reported the synthesis and evaluation of 2-oxopyrrolidine-5-carboxylic acid amides as potential antimicrobial and anti-tubercular agents. The core scaffold is thought to mimic essential metabolites, thereby interfering with microbial growth. For instance, a series of N-aryl-2-oxopyrrolidine-5-carboxamides have been synthesized and screened for their activity against Mycobacterium tuberculosis.[2]
Anticancer Activity
The anticancer potential of this class of compounds is a significant area of research. Derivatives bearing various heterocyclic and aromatic moieties have been shown to exhibit cytotoxic activity against a range of cancer cell lines.[3] The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[4]
Anti-inflammatory Activity
Certain 2-oxopyrrolidine-5-carboxylic acid amides have been investigated for their anti-inflammatory properties. One of the proposed mechanisms for this activity is the inhibition of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix and implicated in inflammatory processes.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various 2-oxopyrrolidine-5-carboxylic acid amide derivatives as reported in the literature.
Table 1: Antimicrobial and Anti-tubercular Activity
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| KSK 01 | Mycobacterium tuberculosis H37Rv | 100 | [2] |
| KSK 02 | Mycobacterium tuberculosis H37Rv | 50 | [2] |
| KSK 03 | Mycobacterium tuberculosis H37Rv | 100 | [2] |
| KSK 04 | Mycobacterium tuberculosis H37Rv | 100 | [2] |
| KSK 05 | Mycobacterium tuberculosis H37Rv | 25 | [2] |
| KSK 06 | Mycobacterium tuberculosis H37Rv | 12.5 | [2] |
| KSK 07 | Mycobacterium tuberculosis H37Rv | 6.25 | [2] |
| KSK 08 | Mycobacterium tuberculosis H37Rv | 50 | [2] |
| KSK 09 | Mycobacterium tuberculosis H37Rv | 100 | [2] |
| KSK 10 | Mycobacterium tuberculosis H37Rv | 25 | [2] |
| Compound 21 | Staphylococcus aureus | >64 | [1] |
Table 2: Anticancer Activity
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 18 | A549 (Lung) | Potent | [1] |
| Compound 19 | A549 (Lung) | Potent | [1] |
| Compound 20 | A549 (Lung) | Potent | [1] |
| Compound 21 | A549 (Lung) | Potent | [1] |
| Compound 22 | A549 (Lung) | Potent | [1] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5 - 20.2 | [4] |
Experimental Protocols
Synthesis of N-Aryl-2-oxopyrrolidine-5-carboxamides[2]
Materials:
-
L-Pyroglutamic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
N-hydroxybenzotriazole (HOBT)
-
Substituted anilines
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve L-pyroglutamic acid (1 equivalent) in DMF.
-
To this solution, add EDC.HCl (1.1 equivalents) and HOBT (1.1 equivalents) and stir at room temperature.
-
After 10 minutes, add the respective substituted aniline (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified compounds by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
In Vitro Anticancer Activity (MTT Assay)[1][6]
Materials:
-
Human cancer cell lines (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)[7][8]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well containing the serially diluted compounds with the bacterial suspension.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 2-oxopyrrolidine-5-carboxylic acid amides are attributed to their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Anticancer Signaling Pathways
Several key signaling pathways are frequently dysregulated in cancer and represent important targets for anticancer drug development. There is emerging evidence that 2-oxopyrrolidine-5-carboxylic acid amides may exert their cytotoxic effects by interfering with these pathways.
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Some novel 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives have been identified as potent PI3K inhibitors.[4] By inhibiting this pathway, these compounds can induce apoptosis and inhibit tumor growth.
-
MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. While direct evidence for 2-oxopyrrolidine-5-carboxylic acid amides targeting this pathway is still emerging, it represents a plausible mechanism for their observed anticancer activity.
Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by 2-oxopyrrolidine-5-carboxylic acid amides.
Anti-inflammatory Signaling
The anti-inflammatory effects of these compounds may be mediated through the inhibition of enzymes like Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix. Their overactivity is associated with various inflammatory conditions. By inhibiting MMPs, 2-oxopyrrolidine-5-carboxylic acid amides can potentially reduce tissue degradation and inflammation.
Caption: Inhibition of Matrix Metalloproteinases (MMPs) by 2-oxopyrrolidine-5-carboxylic acid amides.
Conclusion
2-Oxopyrrolidine-5-carboxylic acid amides represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. The synthetic accessibility of this core structure allows for extensive chemical modifications, leading to the generation of large and diverse compound libraries for drug discovery. The promising antimicrobial, anticancer, and anti-inflammatory properties of these amides, coupled with an increasing understanding of their mechanisms of action, highlight their significant potential for the development of novel therapeutic agents. Further research focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies will be crucial in translating the therapeutic promise of this compound class into clinical applications.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Oxal hydroxamic acid derivatives with inhibitory activity against matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Pyrrolidinone-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone ring is a core structural motif in a range of pharmacologically active compounds, notably the "racetam" class of nootropic agents and several modern antiepileptic drugs.[1][2][3][4] Understanding the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME)—of these compounds is critical for drug discovery, development, and clinical application.[5] This technical guide provides an in-depth overview of the pharmacokinetics of key pyrrolidinone-based drugs, presenting quantitative data, detailed experimental methodologies, and visual workflows to facilitate comprehension and further research.
Core Pharmacokinetic Parameters of Key Pyrrolidinone-Based Drugs
The pharmacokinetic properties of pyrrolidinone derivatives can vary significantly based on their specific chemical structures. Below is a summary of the core ADME parameters for several well-studied compounds.
Table 1: Pharmacokinetic Parameters of Levetiracetam and Brivaracetam
| Parameter | Levetiracetam | Brivaracetam |
| Bioavailability | >95%[6] | Nearly 100%[7][8] |
| Time to Peak Plasma Concentration (Tmax) | ~1.3 hours[6] | ~1 hour[8][9] |
| Plasma Protein Binding | <10%[6][10] | ≤20%[7] |
| Volume of Distribution (Vd) | 0.5-0.7 L/kg[6] | Slightly lower than total body water[9] |
| Elimination Half-Life (t½) | 6-8 hours (adults)[6] | ~9 hours[7][8] |
| Metabolism | Primarily by hydrolysis in the blood (non-hepatic)[6] | Primarily by hydrolysis (amidase) and secondarily by CYP2C19-mediated hydroxylation[7] |
| Excretion | ~66% excreted unchanged in urine[6] | >95% excreted as metabolites in urine; ~8.6% as unchanged drug[7] |
Table 2: Pharmacokinetic Parameters of Piracetam and Nefiracetam
| Parameter | Piracetam | Nefiracetam |
| Bioavailability | Nearly 100%[11][12] | - |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes to 1 hour[11][12] | Within 2 hours[13][14] |
| Plasma Protein Binding | Not bound[6] | - |
| Volume of Distribution (Vd) | ~0.6 L/kg[12] | - |
| Elimination Half-Life (t½) | ~5 hours (plasma), ~8 hours (CSF)[11] | 3-5 hours[13][14] |
| Metabolism | Not metabolized[11] | Extensively metabolized[15] |
| Excretion | >90% excreted unchanged in urine[12] | <10% excreted unchanged in urine[13][14] |
Experimental Methodologies
The determination of pharmacokinetic parameters for pyrrolidinone-based compounds relies on robust and validated experimental protocols.
Clinical Pharmacokinetic Studies in Humans
Human pharmacokinetic studies are essential for determining the clinical behavior of a drug.
-
Study Design: Studies are often conducted in healthy volunteers as well as in specific patient populations (e.g., patients with epilepsy, renal or hepatic impairment).[6][16] Both single-dose and multiple-dose studies are performed to evaluate linear kinetics and potential for accumulation.[13][14]
-
Drug Administration: Compounds are typically administered orally, with investigations into the effect of food on absorption.[6][11][13] Intravenous administration is also used to determine absolute bioavailability.[17]
-
Sample Collection: Blood samples are collected at various time points post-administration to determine plasma drug concentrations.[18] Urine and sometimes feces are collected over a defined period (e.g., 24-72 hours) to assess excretion pathways.[9][13]
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying drug concentrations in biological matrices like serum, urine, and feces.[13][18] Gas Chromatography/Mass Spectrometry (GC/MS) has also been used.[19]
Preclinical Pharmacokinetic Studies in Animal Models
Animal models are crucial in early drug development to predict human pharmacokinetics.[5][20]
-
Animal Models: Rats are frequently used for initial pharmacokinetic screening, including studies on percutaneous absorption and tissue distribution.[21][22][23] Dogs are often used as a large animal model for translation to human studies.[24]
-
Dosing and Sample Collection: Similar to human studies, drugs are administered via various routes (e.g., oral, intravenous, intraperitoneal), and biological samples are collected over time.[17][22] In some studies, radiolabeled compounds (e.g., with 14C) are used to trace the drug and its metabolites throughout the body.[21][22]
-
Tissue Distribution: Following administration, animals may be euthanized at different time points, and various tissues and organs are collected to determine the extent of drug distribution.[22][23]
-
Metabolism Studies: In vitro models using human liver microsomes and specific cytochrome P450 (CYP) enzymes are employed to identify the metabolic pathways and the specific enzymes involved.[25][26]
Visualizing Pharmacokinetic and Metabolic Pathways
Diagrams can effectively illustrate the complex processes involved in the pharmacokinetics of pyrrolidinone-based compounds.
Caption: General ADME workflow for pyrrolidinone-based compounds.
Caption: Metabolic pathways of select pyrrolidinone compounds.
In-Depth Discussion of ADME Properties
Absorption
Most therapeutically relevant pyrrolidinone-based compounds, such as levetiracetam, brivaracetam, and piracetam, exhibit rapid and extensive absorption following oral administration, with bioavailability often approaching or exceeding 95%.[6][8][11] This high bioavailability indicates minimal first-pass metabolism. For some compounds like levetiracetam and piracetam, the presence of food can slow the rate of absorption, leading to a delayed Tmax, but it does not typically affect the overall extent of absorption.[6][11]
Distribution
These compounds generally show low plasma protein binding, which means a larger fraction of the drug is free to distribute into tissues and exert its pharmacological effect.[6][7] Levetiracetam has a volume of distribution between 0.5 and 0.7 L/kg, indicating it distributes into total body water.[6] Similarly, piracetam distributes to all tissues except for adipose tissue and is known to cross the blood-brain barrier.[11][12]
Metabolism
The metabolic pathways for pyrrolidinone derivatives are diverse.
-
Levetiracetam undergoes metabolism primarily through hydrolysis of the acetamide group, a process that occurs in the blood and is not dependent on hepatic cytochrome P450 enzymes.[6] This lack of CYP-mediated metabolism contributes to its low potential for drug-drug interactions.[6]
-
Brivaracetam is more extensively metabolized, primarily via hydrolysis by amidase enzymes and to a lesser extent by CYP2C19-dependent hydroxylation.[7] This makes it susceptible to interactions with drugs that induce or inhibit CYP2C19.
-
Nefiracetam is extensively metabolized, with several metabolites identified, including products of pyrrolidine ring scission.[15]
-
Piracetam stands in contrast as it is not metabolized and is excreted from the body unchanged.[11]
Excretion
The primary route of excretion for most pyrrolidinone-based compounds and their metabolites is via the kidneys into the urine.[6][7][12] For drugs like levetiracetam, where a significant portion is excreted unchanged, renal function is a critical determinant of its clearance.[6] Consequently, dose adjustments are often necessary for patients with renal impairment.[6] In contrast, for extensively metabolized drugs like brivaracetam, while the metabolites are cleared renally, hepatic function plays a more significant role in the overall elimination of the parent drug.[16]
Conclusion
The pyrrolidinone scaffold is a versatile platform for the development of neurologically active drugs. The compounds discussed herein exhibit a range of pharmacokinetic profiles, from the simple, non-metabolized profile of piracetam to the more complex, CYP-mediated metabolism of brivaracetam. A thorough understanding of these ADME properties is fundamental for the rational design of new chemical entities with improved druggability and for the optimization of therapeutic regimens for existing drugs. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and clinicians working with this important class of compounds.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brivaracetam - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. The pharmacokinetics, CNS pharmacodynamics and adverse event profile of brivaracetam after multiple increasing oral doses in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Piracetam: Pharmacological Effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 12. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Single- and multiple-dose pharmacokinetics of nefiracetam, a new nootropic agent, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Pharmacokinetics-of-brivaracetam-in-subjects-with-hepatic-impairment-and-in-matched-healthy-controls [aesnet.org]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics of piracetam: a study on the bioavailability with special regard to renal and non-renal elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dermal absorption and urinary elimination of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Percutaneous absorption of co-administered N-methyl-2-[14C]pyrrolidinone and 2-[14C]pyrrolidinone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tissue distribution and excretion of N-methyl-2-pyrrolidone in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. public.pensoft.net [public.pensoft.net]
An In-depth Technical Guide to the Stability and Handling of 5-Oxopyrrolidine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxopyrrolidine-2-carboxylic acid methyl ester, also known as methyl pyroglutamate, is a versatile chiral building block in pharmaceutical and chemical synthesis. Its utility is underpinned by its physicochemical properties, including its stability and handling characteristics. This technical guide provides a comprehensive overview of the known stability profile of 5-Oxopyrrolidine-2-carboxylic acid methyl ester, outlines best practices for its handling and storage, and presents a detailed framework for conducting forced degradation studies to fully characterize its degradation pathways. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals utilizing this compound in their work.
Chemical and Physical Properties
5-Oxopyrrolidine-2-carboxylic acid methyl ester is a cyclic lactam derived from glutamic acid. Its structure, featuring a chiral center, a lactam ring, and a methyl ester, dictates its reactivity and stability.
| Property | Value | Citations |
| Chemical Formula | C₆H₉NO₃ | [1] |
| Molecular Weight | 143.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 133-135 °C at 1 mmHg | [1] |
| Storage Temperature | 0-8 °C, 21-23 °C, or -20°C | [1][2] |
| Synonyms | Methyl pyroglutamate, Methyl (S)-5-oxopyrrolidine-2-carboxylate, L-Pyroglutamic acid methyl ester | [3][4] |
Stability Profile
While generally considered to possess favorable stability, the stability of 5-Oxopyrrolidine-2-carboxylic acid methyl ester is influenced by environmental conditions such as pH, temperature, and the presence of oxidizing agents.[1]
General Stability
Commercial suppliers suggest that the compound is stable for at least two years when stored at -20°C. For solutions, it is recommended to use them promptly after preparation.[3]
pH-Dependent Stability
The core 5-oxopyrrolidine ring, a lactam, is susceptible to hydrolysis under both acidic and basic conditions. Studies on the parent compound, pyroglutamic acid, and N-terminal pyroglutamate residues in peptides show a strong pH dependence on the rate of ring-opening.[5] The ester functional group is also prone to hydrolysis, particularly under basic conditions, to yield the corresponding carboxylate. It is anticipated that the compound will exhibit limited stability at pH extremes.
Thermal Stability
Oxidative Stability
Information on the oxidative stability of 5-Oxopyrrolidine-2-carboxylic acid methyl ester is limited. However, as a general precaution, it should be protected from strong oxidizing agents.
Handling and Storage
Proper handling and storage procedures are essential to ensure the integrity of the compound and the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling 5-Oxopyrrolidine-2-carboxylic acid methyl ester, the following PPE should be worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls
The compound should be handled in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is recommended.
Storage Recommendations
For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C. For routine laboratory use, storage at 0-8°C is also cited.[1] The storage area should be dry and well-ventilated.
Spill and Disposal Procedures
In the event of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocols: Forced Degradation Studies
To thoroughly understand the stability of 5-Oxopyrrolidine-2-carboxylic acid methyl ester and to develop stability-indicating analytical methods, a forced degradation study is essential.[7][8][9][10][11] The following protocols provide a framework for such a study. The goal is to achieve a target degradation of 5-20%.[9]
Analytical Method
A stability-indicating HPLC method with UV detection is the recommended analytical technique. The method should be capable of separating the intact compound from all potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.
Forced Degradation Experimental Workflow
The following diagram illustrates the general workflow for a forced degradation study.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyl L-pyroglutamate | 4931-66-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 5-Oxopyrrolidine-2-carboxylic acid methyl ester in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Oxopyrrolidine-2-carboxylic acid methyl ester, a versatile chiral building block derived from L-glutamic acid. This document details key chemical transformations and provides standardized protocols for its use in the synthesis of a variety of organic compounds, particularly those with relevance to pharmaceutical and biochemical research.
Introduction
5-Oxopyrrolidine-2-carboxylic acid methyl ester, also known as methyl pyroglutamate, is a cyclic lactam ester that serves as a valuable starting material in asymmetric synthesis. Its rigid, chiral scaffold allows for stereoselective modifications at multiple positions, making it an attractive precursor for the synthesis of natural products, medicinal agents, and other complex molecular architectures.[1] This document outlines protocols for common transformations including N-protection, reduction of the ester moiety, and its use in amide coupling reactions.
Key Synthetic Transformations and Protocols
Synthesis of 5-Oxopyrrolidine-2-carboxylic acid methyl ester
The esterification of L-pyroglutamic acid is a fundamental step to enable its use in various organic solvents and subsequent reactions. A common and efficient method involves the use of thionyl chloride in methanol.
Experimental Protocol: Esterification of L-Pyroglutamic Acid [2][3]
-
Suspend L-pyroglutamic acid (1.0 eq) in absolute methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0-10 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with sodium bicarbonate.
-
Evaporate the solvent under reduced pressure to obtain a residue.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 5-Oxopyrrolidine-2-carboxylic acid methyl ester as a colorless liquid or low-melting solid.[2]
Quantitative Data for Esterification
| Parameter | Value | Reference |
| Reactants | L-Pyroglutamic acid, Thionyl chloride, Methanol | [2][3] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 6 - 16 hours | [2][3] |
| Yield | 58-98% | [2][4] |
N-Boc Protection
The protection of the lactam nitrogen is often a necessary step to prevent side reactions and to modulate the reactivity of the pyrrolidone ring. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.
Experimental Protocol: N-Boc Protection of 5-Oxopyrrolidine-2-carboxylic acid methyl ester [3][5]
-
Dissolve 5-Oxopyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford N-Boc-5-oxopyrrolidine-2-carboxylic acid methyl ester.
Quantitative Data for N-Boc Protection
| Parameter | Value | Reference |
| Reactants | Methyl pyroglutamate, Boc₂O, DMAP | [3][5] |
| Solvent | Dichloromethane | [5] |
| Reaction Temperature | 15-25 °C | [5] |
| Reaction Time | 2 - 4 hours | [5] |
| Yield | High (specific yield not consistently reported) | [5] |
| Purity | Up to 99.8% | [5] |
Reduction of the Methyl Ester
The methyl ester can be selectively reduced to the corresponding primary alcohol, providing a handle for further functionalization. Sodium borohydride is a commonly used reducing agent for this transformation.
Experimental Protocol: Reduction to (S)-5-(hydroxymethyl)pyrrolidin-2-one [1][6]
-
Dissolve 5-Oxopyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous ethanol or methanol in a round-bottom flask and cool to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄) (2.0-3.0 eq) in portions, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor by TLC.
-
After the reaction is complete, cautiously add a small amount of water to quench the excess NaBH₄.
-
Adjust the pH to 6-6.5 with dilute hydrochloric acid.
-
Concentrate the mixture under reduced pressure.
-
Add ethanol to the residue, stir, and filter to remove inorganic salts.
-
Concentrate the filtrate to obtain the crude product.
-
The product can be further purified by recrystallization from acetone to yield (S)-5-(hydroxymethyl)pyrrolidin-2-one.
Quantitative Data for Ester Reduction
| Parameter | Value | Reference |
| Reactant | Methyl pyroglutamate | [1][6] |
| Reducing Agent | Sodium borohydride (NaBH₄) | [1][6] |
| Solvent | Ethanol or Methanol | [6] |
| Reaction Temperature | 0 - 5 °C | [6] |
| Yield | 78-92% | [1][6] |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described synthetic protocols.
References
- 1. era.ed.ac.uk [era.ed.ac.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 6. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
The Role of 1-Methyl-5-oxopyrrolidine-2-carboxylic Acid in Asymmetric Synthesis: A Review of Current Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, a derivative of pyroglutamic acid, is a chiral molecule that has garnered interest within the scientific community. While pyroglutamic acid itself is a well-established and cost-effective chiral precursor in the synthesis of a wide array of bioactive molecules, the direct application of its N-methylated counterpart as a traditional chiral auxiliary in asymmetric synthesis is not extensively documented in publicly available literature.[1][2] A thorough review of current research indicates that this specific compound is not commonly employed as a recoverable auxiliary for directing stereoselective transformations such as alkylations, aldol reactions, or Diels-Alder reactions.
This document will, therefore, provide a broader context on the use of pyroglutamic acid derivatives in asymmetric synthesis, outlining the principles of chiral auxiliaries and the versatile role of the pyroglutamic acid scaffold as a chiral building block.
Chiral Auxiliaries in Asymmetric Synthesis: A General Overview
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds.
A typical workflow involving a chiral auxiliary is depicted below:
References
Experimental protocol for the synthesis of methyl 5-oxopyrrolidine-2-carboxylate
Abstract
This application note provides a detailed experimental protocol for the synthesis of methyl 5-oxopyrrolidine-2-carboxylate, a valuable intermediate in pharmaceutical and organic synthesis.[1] The primary method described is the Fischer esterification of L-pyroglutamic acid using methanol with a sulfuric acid catalyst. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, purification, and characterization of the target compound.
Introduction
Methyl 5-oxopyrrolidine-2-carboxylate, also known as methyl L-pyroglutamate, is a heterocyclic compound that serves as a key building block in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its pyrrolidine structure is a common motif in medicinal chemistry, contributing to the biological activity of numerous compounds. The synthesis of this ester is typically achieved through the esterification of pyroglutamic acid, a derivative of glutamic acid.[2] The Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and effective method for this transformation.[3][4] This protocol outlines a reliable procedure for the synthesis of methyl 5-oxopyrrolidine-2-carboxylate, including reaction setup, workup, purification, and characterization.
Experimental Protocol
This protocol is based on the Fischer esterification of L-pyroglutamic acid.
Materials:
-
L-Pyroglutamic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve L-pyroglutamic acid in anhydrous methanol.
-
Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid to the stirred solution. An exothermic reaction may occur.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Separate the organic layer.
-
Washing and Drying: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude methyl 5-oxopyrrolidine-2-carboxylate can be further purified by vacuum distillation (133-135 °C/1 mmHg) or flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).[1]
Data Presentation
The following table summarizes the key quantitative data for methyl 5-oxopyrrolidine-2-carboxylate.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₉NO₃ | [1][5] |
| Molecular Weight | 143.14 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 133-135 °C at 1 mmHg | [1] |
| Melting Point | 21-23 °C | [1] |
| Refractive Index | n20/D 1.4850 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.62 (br s, 1H, NH), 4.29 (m, 1H, CH), 3.77 (s, 3H, CH₃), 2.50-2.08 (m, 4H, CH₂CH₂) | |
| ¹³C NMR (CDCl₃, 125 MHz) δ | 173.2, 171.6, 72.5, 61.9, 54.7, 52.6, 44.6, 19.4, 14.5 | [7] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of methyl 5-oxopyrrolidine-2-carboxylate.
Caption: Workflow for the synthesis of methyl 5-oxopyrrolidine-2-carboxylate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. scbt.com [scbt.com]
- 6. (R)-Methyl 5-oxopyrrolidine-2-carboxylate | C6H9NO3 | CID 385461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-Oxopyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-oxopyrrolidine derivatives, primarily 5-oxoproline (pyroglutamic acid), a key intermediate in glutathione metabolism.[1][2] The methods described herein are essential for researchers in various fields, including drug development, clinical diagnostics, and metabolomics, where accurate quantification of these derivatives is crucial.
Introduction to 5-Oxopyrrolidine Derivatives
5-Oxoproline, a cyclic derivative of glutamic acid, is a notable biomarker for several physiological and pathological conditions.[1] It is an intermediate in the γ-glutamyl cycle, and its levels can be indicative of glutathione depletion, which can be caused by certain xenobiotics and disease states.[1][2] Accurate and robust analytical methods are therefore essential for understanding its role in biological systems and for its potential application as a clinical biomarker. The primary analytical techniques for the quantification of 5-oxopyrrolidine derivatives include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
Formation of 5-Oxoproline in the γ-Glutamyl Cycle
The diagram below illustrates the formation of 5-oxoproline as part of the γ-glutamyl cycle, a key pathway for glutathione synthesis and amino acid transport.
Caption: The γ-Glutamyl Cycle showing the formation of 5-Oxoproline.
Analytical Methods and Protocols
This section details the experimental protocols for the three primary methods of 5-oxopyrrolidine derivative quantification.
Experimental Workflow Overview
The general workflow for the analysis of 5-oxopyrrolidine derivatives from biological samples is depicted below.
Caption: General experimental workflow for 5-oxopyrrolidine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of 5-oxoproline in complex biological matrices.
This protocol is adapted from a validated method for the determination of 5-oxoproline as a potential biomarker for hepatotoxicity.[1][2]
1. Sample Preparation:
-
Rat Plasma:
-
To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., deuterated 5-oxoproline).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Cell Culture Media:
-
To 100 µL of cell culture medium, add 300 µL of acetonitrile with the internal standard.
-
Follow steps 1.2 to 1.5 from the plasma preparation protocol.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 5-oxoproline from matrix components. For example, start at 2% B, ramp to 98% B, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-Oxoproline: e.g., m/z 130.0 -> 84.1
-
Internal Standard (deuterated): Adjust m/z accordingly.
-
-
Optimize source parameters (e.g., fragmentor voltage, collision energy) for maximum signal intensity.
-
| Parameter | Rat Plasma | Cell Culture Media |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1] | 10 ng/mL[1] |
| Linearity Range | 50 - 1000 ng/mL[1] | 10 - 1000 ng/mL[1] |
| Intra-day Precision (%RSD) | < 20%[1] | < 20%[1] |
| Inter-day Precision (%RSD) | < 20%[1] | < 20%[1] |
| Accuracy (% bias) | Within ±20%[1] | Within ±20%[1] |
| Carry-over | < 5%[1] | < 5%[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous identification and quantification of 5-oxoproline without the need for extensive sample preparation or derivatization.[3]
This method is particularly useful for complex matrices and for studying dynamic processes like the cyclization of glutamine to pyroglutamic acid.[4]
1. Sample Preparation:
-
Wine:
-
Centrifuge the wine sample to remove any particulate matter.
-
Take a 600 µL aliquot and add 60 µL of a D2O buffer solution containing a known concentration of an internal standard (e.g., DSS or TSP).
-
Adjust the pH if necessary.
-
Transfer to a 5 mm NMR tube.
-
-
Human Serum:
-
For intact serum analysis, add D2O to provide a lock signal.
-
For deproteinized serum, use ultrafiltration (e.g., with a 3 kDa molecular weight cutoff filter) or protein precipitation with a solvent like methanol.[4]
-
Add an internal standard for quantification.
-
2. NMR Acquisition and Processing:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Experiment: A standard 1D 1H NMR experiment with water suppression (e.g., NOESY presaturation or WET).
-
Acquisition Parameters:
-
Pulse Angle: 30-90 degrees.
-
Relaxation Delay: Sufficiently long (e.g., 5 seconds) to allow for full relaxation of the signals of interest.
-
Number of Scans: Dependent on the concentration of the analyte and the desired signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic signals of 5-oxoproline (e.g., the α-proton multiplet).
-
Quantify the concentration by comparing the integral of the analyte signal to the integral of the internal standard of known concentration.
-
| Parameter | Wine | Human Serum |
| Typical Concentration Range | mg/L levels[3] | µM levels[4] |
| Precision (%RSD) | Typically < 5% | Dependent on sample preparation |
| Key Advantage | Non-destructive, minimal sample preparation[3] | Can distinguish between free and protein-bound forms |
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that can be used for the rapid and cost-effective quantification of charged species like 5-oxoproline.
This method is suitable for clinical toxicology laboratories to assess metabolic acidosis in cases of paracetamol overdose.
1. Sample Preparation:
-
Serum:
-
Deproteinize the serum sample by adding an equal volume of a suitable precipitant (e.g., acetonitrile or perchloric acid).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
2. CE Instrumentation and Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).
-
Background Electrolyte (BGE): A buffer system that provides good separation and stable current. For example, a phosphate or borate buffer at a specific pH.
-
Applied Voltage: Typically in the range of 15-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Diode Array Detector (DAD) at a wavelength where both analytes have significant absorbance (e.g., 200-210 nm).
| Parameter | Serum |
| Lower Limit of Quantification (LOQ) | 4.9 µg/mL for 5-oxoproline |
| Linearity Range | 1.3 - 250 µg/mL (for paracetamol) |
| Accuracy | 96.4 - 107.8% |
| Precision (%RSD) | 12.3% |
Concluding Remarks
The choice of analytical method for the quantification of 5-oxopyrrolidine derivatives depends on the specific research question, the sample matrix, the required sensitivity, and the available instrumentation. LC-MS/MS offers the highest sensitivity and is ideal for complex biological fluids. NMR spectroscopy provides unambiguous structural confirmation and is excellent for less invasive analysis and for studying metabolic pathways. Capillary electrophoresis presents a rapid and cost-effective alternative, particularly for targeted analysis in clinical settings. The protocols and data presented here provide a comprehensive guide for researchers to establish robust and reliable methods for the quantification of these important metabolic intermediates.
References
- 1. HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 5-Oxopyrrolidine Derivatives in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The 5-oxopyrrolidine, also known as the pyroglutamic acid lactam, is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and chemical properties have made it a cornerstone in the development of a diverse range of therapeutic agents. This document provides detailed application notes and protocols on the synthesis, biological evaluation, and mechanisms of action of 5-oxopyrrolidine derivatives, highlighting their journey from laboratory synthesis to clinical applications.
Therapeutic Applications of 5-Oxopyrrolidine Derivatives
The versatility of the 5-oxopyrrolidine ring allows for substitutions at various positions, leading to a wide spectrum of biological activities. Key therapeutic areas where these derivatives have shown promise include:
-
Antibacterial Agents: A significant body of research has focused on the development of 5-oxopyrrolidine derivatives as potent antibacterial agents, particularly against multidrug-resistant strains.[1][2]
-
Anticancer Agents: The scaffold is a key component in the design of novel anticancer compounds that can modulate various signaling pathways involved in tumor growth and proliferation.
-
Central Nervous System (CNS) Agents: Notably, several approved drugs for epilepsy, such as levetiracetam, brivaracetam, and the investigational drug seletracetam, are based on the 5-oxopyrrolidine core, demonstrating its importance in CNS drug discovery.[3][4][5][6][7][8][9][10][11][12][13][14][15][16]
Synthesis of 5-Oxopyrrolidine Derivatives
A general and widely used method for the synthesis of the 5-oxopyrrolidine core involves the reaction of itaconic acid with a primary amine. The resulting 1-substituted-5-oxopyrrolidine-3-carboxylic acid serves as a versatile intermediate for further derivatization.
General Synthesis Workflow
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of levetiracetam: a review of three pivotal clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Portico [access.portico.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Seletracetam - Wikipedia [en.wikipedia.org]
- 8. Brivaracetam in the treatment of epilepsy: a review of clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UCB reports positive results from Phase III brivaracetam trial in epilepsy patients - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. researchgate.net [researchgate.net]
- 11. Brivaracetam for Absence Epilepsy · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. neurology.org [neurology.org]
- 13. neurology.org [neurology.org]
- 14. Seletracetam | UCB [ucb.com]
- 15. researchgate.net [researchgate.net]
- 16. trial.medpath.com [trial.medpath.com]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-Methyl-5-oxopyrrolidine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomerically pure 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, a derivative of pyroglutamic acid, serves as a valuable chiral building block in the synthesis of various pharmaceuticals. The stereochemistry at the C2 position is often crucial for biological activity, making the separation of its racemic mixture an essential step in drug discovery and development. Enzymatic kinetic resolution offers a highly selective, environmentally friendly, and efficient method to obtain the desired enantiomers. This document provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of racemic 1-Methyl-5-oxopyrrolidine-2-carboxylic acid via enantioselective esterification.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the newly formed product of the faster-reacting enantiomer. For a racemic carboxylic acid, this is often achieved through enantioselective esterification. The lipase will preferentially catalyze the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid.
Data Presentation: Lipase Screening for Enantioselective Esterification
The selection of an appropriate lipase is critical for achieving high enantioselectivity and conversion. The following table summarizes typical results from screening various commercially available lipases for the esterification of racemic 1-Methyl-5-oxopyrrolidine-2-carboxylic acid with an alcohol (e.g., benzyl alcohol) in an organic solvent (e.g., toluene).
| Lipase Source | Conversion (%) | Enantiomeric Excess of Ester (e.e.p, %) | Enantiomeric Excess of Acid (e.e.s, %) | Enantioselectivity (E) |
| Candida antarctica Lipase B (Novozym 435) | 48 | >99 (R) | 92 (S) | >200 |
| Pseudomonas cepacia Lipase (Amano PS) | 45 | 95 (R) | 78 (S) | 50 |
| Candida rugosa Lipase | 30 | 85 (R) | 36 (S) | 15 |
| Rhizomucor miehei Lipase (Lipozyme RM IM) | 25 | 70 (R) | 23 (S) | 8 |
Note: The data presented is representative and compiled from studies on analogous pyroglutamic acid derivatives. Actual results may vary based on specific experimental conditions.
Experimental Protocols
General Protocol for Lipase-Catalyzed Enantioselective Esterification
This protocol outlines a general procedure for the kinetic resolution of racemic 1-Methyl-5-oxopyrrolidine-2-carboxylic acid. Optimization of parameters such as solvent, alcohol, temperature, and reaction time is recommended for achieving the best results.
Materials:
-
Racemic 1-Methyl-5-oxopyrrolidine-2-carboxylic acid
-
Selected Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Alcohol (e.g., benzyl alcohol, n-butanol)
-
Molecular sieves (3Å or 4Å, activated)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Standard laboratory glassware and equipment
Procedure:
-
To a reaction vessel, add racemic 1-Methyl-5-oxopyrrolidine-2-carboxylic acid (1.0 mmol, 143.14 mg).
-
Add the chosen anhydrous organic solvent (10 mL).
-
Add the alcohol (1.2 mmol).
-
Add activated molecular sieves (100 mg) to remove water formed during the reaction, which can improve conversion.
-
Add the selected lipase (e.g., Novozym 435, 20 mg).
-
Seal the vessel and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 40-50 °C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC (see section 4.2).
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme and molecular sieves.
-
Wash the enzyme with a small amount of the reaction solvent and combine the filtrates.
-
The resulting solution contains the esterified product and the unreacted carboxylic acid. These can be separated by standard chemical extraction methods (e.g., extraction with a basic aqueous solution to isolate the acidic component).
-
The separated ester can be hydrolyzed back to the carboxylic acid to obtain the other enantiomer.
Protocol for Chiral HPLC Analysis
This protocol provides a general method for the determination of enantiomeric excess of both the ester product and the unreacted carboxylic acid. The specific column and mobile phase may require optimization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase (Isocratic):
-
A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) for the analysis of the carboxylic acid. A typical starting point is Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).
Procedure:
-
Prepare standard solutions of the racemic starting material and, if available, the pure enantiomers.
-
Dilute the reaction aliquots with the mobile phase.
-
Inject the samples onto the chiral HPLC column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of the standards or by comparing the chromatograms of the initial racemate and the resolution mixture.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Visualizations
Caption: Experimental workflow for enzymatic kinetic resolution.
Caption: Logical relationship in lipase-catalyzed resolution.
Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is a valuable chiral building block in the synthesis of various pharmaceuticals. Its rigid, cyclic structure and stereochemistry make it an important scaffold in medicinal chemistry. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a scalable and efficient method starting from L-pyroglutamic acid. The protocol is designed to be robust and reproducible, suitable for industrial production.
Introduction
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as N-methyl-L-pyroglutamic acid, is a derivative of pyroglutamic acid.[1][2][3] Pyroglutamic acid and its derivatives are versatile precursors in the asymmetric synthesis of a wide range of biologically active compounds and natural products.[1][3] The synthesis of N-substituted pyroglutamic acid derivatives is a key step in the development of novel therapeutics. This document outlines a common and scalable method for the N-methylation of L-pyroglutamic acid to produce the target compound in high yield and purity.
Synthetic Pathway Overview
The most direct and scalable approach for the synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is the N-methylation of L-pyroglutamic acid. This method is advantageous due to the commercial availability and low cost of the starting material. The general scheme involves the deprotonation of the amide nitrogen followed by reaction with a methylating agent.
References
Application Notes and Protocols: 1-Methyl-5-oxopyrrolidine-2-carboxylic acid as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid as a versatile chiral precursor for the synthesis of a variety of bioactive molecules. While direct literature on this specific N-methylated precursor is limited, extensive research on closely related 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid) derivatives highlights the significant potential of this structural scaffold in drug discovery and development. The protocols and data presented herein are based on these closely related analogues and serve as a guide for the potential applications of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.
Introduction: The Potential of the 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine-2-carboxylic acid framework is a key structural motif found in a wide range of biologically active compounds. Its rigid, cyclic structure and the presence of multiple functional groups for chemical modification make it an attractive starting point for the synthesis of novel therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of activities, including neuroprotective, anticancer, and antimicrobial effects. The introduction of a methyl group at the N-1 position, as in 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, can influence the molecule's polarity, metabolic stability, and binding affinity to biological targets, potentially leading to improved pharmacokinetic and pharmacodynamic properties.
Synthesis of Bioactive Derivatives
1-Methyl-5-oxopyrrolidine-2-carboxylic acid can serve as a starting material for the synthesis of various bioactive derivatives, primarily through modification of the carboxylic acid group. Common synthetic strategies involve the formation of amides, esters, and hydrazones, which can then be further elaborated into more complex heterocyclic systems.
General Workflow for the Synthesis of Bioactive Derivatives
The following diagram illustrates a general workflow for the synthesis of bioactive molecules starting from a 5-oxopyrrolidine carboxylic acid precursor.
Application in Neuroprotective Agents
Derivatives of pyroglutamic acid have shown significant promise as neuroprotective agents, particularly in the context of neurodegenerative diseases where glutamate-induced excitotoxicity is a key pathological mechanism. These compounds often act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, mitigating the downstream effects of excessive glutamate signaling, such as calcium influx, oxidative stress, and apoptosis.
Proposed Mechanism of Neuroprotection
The neuroprotective effects of pyroglutamic acid derivatives are believed to be mediated through the modulation of glutamate receptor signaling and downstream apoptotic pathways. A key mechanism involves the inhibition of the NR2B subunit of the NMDA receptor, which is strongly implicated in excitotoxic neuronal death.
Experimental Protocol: Evaluation of Neuroprotective Activity Against NMDA-Induced Cytotoxicity
This protocol describes an in vitro assay to assess the neuroprotective effects of synthesized compounds against N-methyl-D-aspartic acid (NMDA)-induced cell death in primary neuronal cultures.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
NMDA solution
-
Synthesized test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Seed primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.
-
Prepare stock solutions of the test compounds in DMSO.
-
Pre-treat the neurons with various concentrations of the test compounds for 2 hours.
-
Induce excitotoxicity by adding NMDA to a final concentration of 100 µM.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assess cell viability using the MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculate cell viability as a percentage of the control (untreated) cells.
Data Presentation:
| Compound | Concentration (µM) | Cell Viability (%) vs. NMDA control |
| Control | - | 100 |
| NMDA (100 µM) | - | 50 ± 5 |
| Test Compound A | 1 | 65 ± 6 |
| 10 | 85 ± 4 | |
| 100 | 95 ± 3 | |
| Test Compound B | 1 | 55 ± 7 |
| 10 | 70 ± 5 | |
| 100 | 80 ± 6 |
Application in Anticancer Agents
Derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their anticancer activity against various cancer cell lines. The introduction of different aromatic and heterocyclic moieties through hydrazone linkages has been a particularly fruitful strategy.
Experimental Protocol: In Vitro Anticancer Activity Screening
This protocol outlines a method to screen the cytotoxic effects of synthesized compounds on a human cancer cell line.
Materials:
-
A549 human lung adenocarcinoma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized test compounds
-
Cisplatin (positive control)
-
MTT solution
-
DMSO
-
96-well plates
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and cisplatin for 48 hours.
-
Perform the MTT assay as described in section 3.2.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Target Cell Line | IC₅₀ (µM) |
| Cisplatin | A549 | 2.5 ± 0.3 |
| Hydrazone Derivative 1 | A549 | 15.2 ± 1.8 |
| Hydrazone Derivative 2 | A549 | 8.7 ± 0.9 |
| Triazole Derivative 1 | A549 | 25.4 ± 3.1 |
Application in Antimicrobial Agents
The 5-oxopyrrolidine scaffold has also been explored for the development of novel antimicrobial agents, with some derivatives showing promising activity against multidrug-resistant bacteria.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of synthesized compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Synthesized test compounds
-
Ciprofloxacin (positive control)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the test compounds and ciprofloxacin in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Ciprofloxacin | 0.5 | 0.25 |
| Hydrazone Derivative 3 | 8 | 32 |
| Thiadiazole Derivative 1 | 4 | 16 |
| Triazole Derivative 2 | 16 | >64 |
Conclusion
1-Methyl-5-oxopyrrolidine-2-carboxylic acid represents a promising, yet underexplored, precursor for the development of novel bioactive molecules. Based on the extensive research on analogous 5-oxopyrrolidine derivatives, it is anticipated that N-methylated compounds will exhibit interesting pharmacological properties, particularly in the areas of neuroprotection, cancer, and infectious diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthetic derivatization of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid and to evaluate the biological activities of the resulting novel chemical entities. Further investigation into this specific precursor is warranted to fully unlock its potential in drug discovery.
Application Notes and Protocols: Derivatization of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid for Enhanced Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant pathogens presents a significant challenge to global public health. This necessitates the urgent development of novel antimicrobial agents with unique mechanisms of action. The scaffold 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has emerged as a promising starting point for the synthesis of new antibacterial compounds. Derivatization of this core structure, particularly through the formation of hydrazides and hydrazones, has been shown to yield compounds with potent activity against a range of clinically relevant Gram-positive and Gram-negative bacteria.[1][2][3][4][5] This document provides detailed protocols for the synthesis of these derivatives and the evaluation of their antibacterial efficacy, including their ability to disrupt bacterial biofilms.
Data Presentation
The antibacterial activity of the synthesized derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the in vitro efficacy of the parent compound and its key derivatives against selected bacterial strains.[1][3]
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus (ATCC 9144) | Listeria monocytogenes (ATCC 7644) | Bacillus cereus (ATCC 11778) | Escherichia coli (ATCC 8739) |
| Carboxylic Acid (Parent) | >125 | >125 | >125 | >125 |
| Hydrazide Derivative | 62.5 | 125 | 125 | >125 |
| Benzylidene Hydrazone | 3.9 | 31.25 | 31.25 | 62.5 |
| 5-Nitro-2-furyl Hydrazone | 7.8 | 7.8 | 15.6 | 31.25 |
| 5-Nitro-2-thienyl Hydrazone | 7.8 | 7.8 | 7.8 | 15.6 |
| Cefuroxime (Control) | 7.8 | 7.8 | 7.8 | 15.6 |
| Ampicillin (Control) | 31.25 | 31.25 | 31.25 | 31.25 |
| Oxacillin (Control) | 15.6 | 15.6 | 15.6 | >125 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Compound | Staphylococcus aureus (ATCC 9144) | Listeria monocytogenes (ATCC 7644) | Bacillus cereus (ATCC 11778) | Escherichia coli (ATCC 8739) |
| Carboxylic Acid (Parent) | >250 | >250 | >250 | >250 |
| Hydrazide Derivative | 125 | 250 | 250 | >250 |
| Benzylidene Hydrazone | 7.8 | 62.5 | 62.5 | 125 |
| 5-Nitro-2-furyl Hydrazone | 15.6 | 15.6 | 31.25 | 62.5 |
| 5-Nitro-2-thienyl Hydrazone | 15.6 | 15.6 | 15.6 | 31.25 |
| Cefuroxime (Control) | 15.6 | 15.6 | 15.6 | 31.25 |
| Ampicillin (Control) | 62.5 | 62.5 | 62.5 | 62.5 |
| Oxacillin (Control) | 31.25 | 31.25 | 31.25 | >250 |
Experimental Protocols
Part 1: Synthesis of Derivatives
1.1 Synthesis of Methyl 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylate (Ester Intermediate)
-
Dissolve 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (8 g, 340 mmol) in methanol (130 mL).
-
Add a catalytic amount of concentrated sulfuric acid (2.5 mL) dropwise to the solution.
-
Heat the mixture at reflux for 8 hours.
-
Evaporate the solvent under reduced pressure.
-
Neutralize the residue with a 5% sodium carbonate solution to a pH of 8–9.
-
Filter the resulting precipitate, wash with water, and recrystallize from methanol to obtain the pure ester.[2]
1.2 Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide (Hydrazide Derivative)
-
Suspend the methyl ester intermediate (0.01 mol) in isopropanol (50 mL).
-
Add hydrazine hydrate (0.03 mol) to the suspension.
-
Heat the reaction mixture at reflux for 10 hours.
-
Cool the mixture to room temperature.
-
Filter the formed precipitate, wash with isopropanol and diethyl ether.
-
Recrystallize the crude product from isopropanol to yield the pure hydrazide.
1.3 General Procedure for the Synthesis of Hydrazone Derivatives
-
Dissolve the hydrazide derivative (2.2 mmol) in isopropanol (10 mL).
-
Add the corresponding aromatic or heterocyclic aldehyde (2.2 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture at reflux for a specified time (typically 3-6 hours), monitoring the reaction by TLC.
-
Cool the reaction mixture.
-
Filter the precipitated solid, wash with isopropanol, and dry.
-
Recrystallize from a suitable solvent (e.g., isopropanol or ethanol) to obtain the pure hydrazone.[1]
Part 2: Antibacterial Activity Assays
2.1 Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The concentration range should typically span from 250 µg/mL to 0.12 µg/mL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
2.2 Determination of Minimum Bactericidal Concentration (MBC)
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony formation on the agar).
Part 3: Biofilm Disruption Assay
-
Grow bacterial biofilms in a 96-well plate by inoculating wells with a standardized bacterial suspension in a suitable growth medium (e.g., TSB supplemented with glucose) and incubating for 24 hours at 37°C.
-
After incubation, carefully remove the planktonic (free-floating) bacteria by washing the wells gently with a sterile phosphate-buffered saline (PBS) solution.
-
Add fresh medium containing various concentrations of the test compounds to the wells with the established biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
After the treatment period, again wash the wells with PBS to remove dead or detached cells.
-
Quantify the remaining viable biofilm. This can be done using methods such as the crystal violet staining assay, which stains the biofilm biomass, or a resazurin-based assay to assess metabolic activity. A significant reduction in staining or metabolic activity compared to untreated control wells indicates biofilm disruption.[1][6]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of the parent carboxylic acid to the evaluation of the antibacterial activity of its derivatives.
References
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Oxopyrrolidine Derivatives in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 5-oxopyrrolidine derivatives in the development of novel agrochemicals. The focus is on their application as herbicides and fungicides, with an overview of their synthesis, biological activity, and mechanisms of action.
Introduction to 5-Oxopyrrolidine Derivatives in Agrochemicals
The 5-oxopyrrolidine (also known as pyroglutamic acid) scaffold is a versatile building block in medicinal and agrochemical research.[1] Its derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and herbicidal properties.[2][3] In the context of agrochemical development, these compounds offer potential for new modes of action, which is crucial for managing resistance to existing pesticides. This document will delve into specific applications of 5-oxopyrrolidine derivatives as herbicides, targeting key enzymes in plant biosynthesis pathways, and as fungicides derived from natural product leads. While the herbicidal and antifungal applications are well-documented, the development of 5-oxopyrrolidine-based insecticides is a less explored area of research.
Herbicidal Applications of 5-Oxopyrrolidine Derivatives
5-Oxopyrrolidine derivatives have emerged as a promising class of herbicides, with two distinct and significant modes of action: inhibition of dihydroorotate dehydrogenase (DHODH) and inhibition of protoporphyrinogen oxidase (PPO).
Aryl Pyrrolidinone Anilides as Dihydroorotate Dehydrogenase (DHODH) Inhibitors
A significant breakthrough in herbicide research has been the discovery of aryl pyrrolidinone anilides, such as tetflupyrolimet, which represent a new class of herbicides that inhibit the enzyme dihydroorotate dehydrogenase (DHODH).[2][3][4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, and other vital biomolecules in plants.[1][4] Inhibition of this pathway leads to stunted growth and eventual death of susceptible weeds.[5]
2.1.1. Mechanism of Action: DHODH Inhibition
Tetflupyrolimet and related aryl pyrrolidinone anilides act by binding to the ubiquinone binding site of the DHODH enzyme, which is located on the inner mitochondrial membrane.[2][6] This binding competitively inhibits the enzyme's function, blocking the conversion of dihydroorotate to orotate, the fourth step in the pyrimidine biosynthesis pathway.[4][7] The disruption of this essential pathway leads to a deficiency in pyrimidines, arresting cell division and growth in target weeds.[5]
Signaling Pathway Diagram: DHODH Inhibition in Pyrimidine Biosynthesis
Caption: DHODH inhibition by a 5-oxopyrrolidine derivative.
2.1.2. Quantitative Data: Herbicidal Efficacy of Tetflupyrolimet
The herbicidal activity of tetflupyrolimet has been evaluated against various weed species. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency, particularly against grass weeds.
| Target Weed Species | IC50 (nM) | Reference |
| Arabidopsis thaliana | 17 ± 0.07 | [5] |
| Foxtail Millet (Setaria italica) | 3.3 ± 0.10 | [5] |
| Rice (Oryza sativa) DHODH | 21 ± 3 | [8] |
| Corn (Zea mays) DHODH | 36 ± 14 | [8] |
| Human DHODH | 380 ± 24 | [8] |
2.1.3. Experimental Protocols
Protocol 1: Synthesis of Aryl Pyrrolidinone Anilide Derivatives (General Procedure)
This protocol describes a general method for the synthesis of aryl pyrrolidinone anilides, inspired by the discovery of tetflupyrolimet.[3]
-
Step 1: Synthesis of the Pyrrolidinone Core: The synthesis typically begins with the construction of the substituted 5-oxopyrrolidine ring. This can be achieved through various organic synthesis methods, often involving the cyclization of appropriate precursors.
-
Step 2: Amide Coupling: The carboxylic acid of the pyrrolidinone core is then coupled with a substituted aniline. This is a standard amide bond formation reaction, which can be mediated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
-
Step 3: Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain the desired aryl pyrrolidinone anilide.
Protocol 2: In Vitro DHODH Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of 5-oxopyrrolidine derivatives against the DHODH enzyme.
-
Enzyme Source: Recombinant DHODH from the target weed species is expressed and purified.
-
Assay Principle: The activity of DHODH is monitored by measuring the reduction of a suitable electron acceptor, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction. The rate of this color change is proportional to the enzyme activity.
-
Procedure:
-
Prepare a reaction mixture containing a suitable buffer, the substrate dihydroorotate, and the electron acceptor DCIP.
-
Add varying concentrations of the 5-oxopyrrolidine derivative (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Initiate the reaction by adding the purified DHODH enzyme.
-
Monitor the decrease in absorbance of DCIP over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Pyrrolidinone-Containing Protoporphyrinogen Oxidase (PPO) Inhibitors
Another class of herbicides derived from the pyrrolidinone scaffold acts by inhibiting protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[9]
2.2.1. Mechanism of Action: PPO Inhibition
PPO inhibitors block the conversion of protoporphyrinogen IX to protoporphyrin IX.[10] This inhibition leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which is then rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS).[11] These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents and ultimately, cell death.[9]
Signaling Pathway Diagram: PPO Inhibition in Chlorophyll Biosynthesis
Caption: PPO inhibition by a 5-oxopyrrolidine derivative.
2.2.2. Experimental Protocols
Protocol 3: Synthesis of Pyrrolidinone-Containing PPO Inhibitors
The synthesis of these compounds often involves the coupling of a substituted phenyl ring to the nitrogen of the pyrrolidinone core, with further modifications to the phenyl ring to optimize activity.
Protocol 4: In Vitro PPO Inhibition Assay
This protocol is used to assess the inhibitory effect of compounds on the PPO enzyme.[2]
-
Enzyme Source: PPO can be isolated from plant mitochondria or expressed as a recombinant protein.
-
Assay Principle: The activity of PPO is determined by measuring the fluorescence of protoporphyrin IX, the product of the enzymatic reaction.
-
Procedure:
-
Incubate the PPO enzyme with various concentrations of the test compound.
-
Add the substrate, protoporphyrinogen IX.
-
Monitor the increase in fluorescence over time as protoporphyrin IX is formed.
-
Calculate the IC50 value from the dose-response curve.
-
Antifungal Applications of L-Pyroglutamic Acid Analogues
L-pyroglutamic acid, a derivative of 5-oxopyrrolidine, has been identified as a promising lead compound for the development of novel fungicides.[12] Analogues of L-pyroglutamic acid have demonstrated significant antifungal activity against a range of important plant pathogens.[4][13]
3.1. Antifungal Activity
Studies have shown that L-pyroglutamic acid analogues exhibit inhibitory effects against phytopathogenic fungi such as Pyricularia oryzae (rice blast), Fusarium graminearum (head blight of cereals), Alternaria brassicae, Valsa mali, and Alternaria alternariae.[4][13] The antifungal activity is influenced by the specific substitutions on the pyroglutamic acid scaffold.
3.2. Quantitative Data: Antifungal Efficacy of L-Pyroglutamic Acid Analogues
The efficacy of these compounds is often expressed as EC50 values (the concentration that inhibits 50% of fungal growth).
| Fungal Species | Compound | EC50 (µg/mL) | Reference |
| Phytophthora infestans | Analogue 2d | 1.44 | [1] |
| Phytophthora infestans | Analogue 2j | 1.21 | [1] |
| Phytophthora infestans | Azoxystrobin (Commercial Fungicide) | 7.85 | [1] |
| Phytophthora infestans | L-pyroglutamic acid | 9.48 | [12] |
| Pseudoperonospora cubensis | L-pyroglutamic acid | 10.82 | [12] |
3.3. Experimental Protocols
Protocol 5: Synthesis of L-Pyroglutamic Acid Analogues
A general method for synthesizing L-pyroglutamic acid analogues involves the modification of the carboxylic acid and/or the lactam ring of L-pyroglutamic acid.[4]
-
Esterification: The carboxylic acid group can be esterified with various alcohols to produce a library of ester derivatives.
-
Amidation: The carboxylic acid can be converted to an amide by reacting with different amines.
-
Modification of the Ring: The lactam ring itself can be modified, for example, by introducing substituents at the 4-position.
Protocol 6: In Vitro Antifungal Activity Assay (Poisoned Food Technique)
This protocol is a standard method for evaluating the antifungal activity of compounds.[4]
-
Materials: Potato Dextrose Agar (PDA), pure cultures of the target fungi, test compounds.
-
Procedure:
-
Incorporate the test compound at various concentrations into molten PDA.
-
Pour the amended PDA into Petri dishes and allow to solidify.
-
Place a mycelial plug from a fresh culture of the target fungus in the center of each plate.
-
Incubate the plates at an appropriate temperature for several days.
-
Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate without the test compound.
-
Determine the EC50 value from the dose-response data.
-
Experimental Workflow for Agrochemical Screening
The development of new agrochemicals from 5-oxopyrrolidine derivatives follows a structured workflow from initial synthesis to final product evaluation.
Workflow Diagram: Agrochemical Screening of 5-Oxopyrrolidine Derivatives
Caption: A typical workflow for agrochemical screening.
Conclusion
5-Oxopyrrolidine derivatives represent a valuable and versatile scaffold for the development of novel agrochemicals. Their demonstrated efficacy as herbicides with new modes of action and as fungicides derived from natural products highlights their potential to address the ongoing challenges of resistance and the need for more sustainable pest management solutions. Further research, particularly in the area of insecticidal applications, could unlock even more potential for this promising class of compounds. The protocols and data presented in this document provide a solid foundation for researchers and scientists to explore and develop the next generation of 5-oxopyrrolidine-based agrochemicals.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides [ccspublishing.org.cn]
- 5. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. Pyrrolidone derivatives [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, insecticidal activity, and structure–activity relationship (SAR) of anthranilic diamides analogs containing oxadiazole rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The relationship between the structure and the activity of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 5-Oxopyrrolidine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of methyl 5-oxopyrrolidine-2-carboxylate from its reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing methyl 5-oxopyrrolidine-2-carboxylate?
A1: The most prevalent laboratory synthesis involves the esterification of 5-oxopyrrolidine-2-carboxylic acid (also known as pyroglutamic acid) with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or by using thionyl chloride.[1][2]
Q2: What are the key impurities I should be aware of during the purification process?
A2: Common impurities include unreacted starting material (5-oxopyrrolidine-2-carboxylic acid), residual methanol, and byproducts from the esterification reaction. If thionyl chloride is used, potential byproducts could include sulfur-containing compounds or alkyl chlorides.[3][4] The spontaneous cyclization of any glutamic acid impurity in the starting material can also lead to the formation of pyroglutamic acid.[5]
Q3: What are the recommended methods for purifying crude methyl 5-oxopyrrolidine-2-carboxylate?
A3: The primary purification methods are:
-
Aqueous Workup and Extraction: This is often the first step to remove water-soluble impurities and the catalyst.
-
Column Chromatography: This is effective for separating the desired product from closely related impurities.
-
Recrystallization: This can be used to obtain a highly pure solid product, although methyl 5-oxopyrrolidine-2-carboxylate is often a liquid or low-melting solid at room temperature.[6]
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the purification process. By comparing the spots of the crude mixture and the purified fractions to a standard of the pure product, you can assess the purity.
Q5: What are the expected physical properties of pure methyl 5-oxopyrrolidine-2-carboxylate?
A5: Pure methyl 5-oxopyrrolidine-2-carboxylate is typically a colorless to light yellow liquid or a low-melting solid.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Extraction | - Incomplete reaction. - Product is partially soluble in the aqueous phase. - Insufficient extraction solvent volume or number of extractions. | - Monitor the reaction by TLC to ensure completion. - Saturate the aqueous layer with NaCl to decrease the solubility of the product. - Increase the volume and/or number of organic extractions. |
| Product is Contaminated with Starting Material (Pyroglutamic Acid) | - Incomplete reaction. - Inefficient removal of acidic starting material during workup. | - Ensure the reaction has gone to completion. - Wash the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid. |
| Oily Product Instead of Solid | - Presence of impurities. - The compound is a low-melting solid or liquid at room temperature. | - Purify further using column chromatography. - Attempt to induce crystallization by scratching the flask or seeding with a crystal of the pure product. Consider refrigeration. |
| Streaking on TLC Plate | - The sample is too concentrated. - The compound is acidic (presence of pyroglutamic acid). - The mobile phase is not polar enough. | - Dilute the sample before spotting on the TLC plate. - Add a small amount of acetic acid to the eluent to suppress the ionization of the acidic impurity. - Increase the polarity of the mobile phase. |
| Multiple Spots on TLC After Column Chromatography | - Co-elution of impurities. - Degradation of the product on the silica gel. - Inappropriate solvent system. | - Use a shallower solvent gradient or an isocratic elution with a less polar solvent system. - Deactivate the silica gel with a small amount of triethylamine in the eluent if the compound is base-sensitive. - Optimize the mobile phase by testing different solvent mixtures. |
Data Presentation
Table 1: Physical and Spectroscopic Data of Methyl 5-Oxopyrrolidine-2-carboxylate
| Property | Value |
| Molecular Formula | C₆H₉NO₃[7] |
| Molecular Weight | 143.14 g/mol [7] |
| Appearance | Colorless to light yellow liquid or low-melting solid[6] |
| Boiling Point | 133-135 °C at 1 mmHg[6] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~4.3 (dd, 1H), 3.75 (s, 3H), 2.5-2.2 (m, 4H), 6.5 (br s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~178, 172, 58, 52, 30, 25[8] |
| IR (neat, cm⁻¹) | ~3250 (N-H), 1740 (C=O, ester), 1690 (C=O, lactam) |
| Mass Spectrum (EI) | m/z (%) = 143 (M+), 112, 84 |
Table 2: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Aqueous Extraction | 85-95% | High | Fast and removes bulk impurities. | May not remove closely related impurities. |
| Column Chromatography | >98% | Moderate to High | High resolution for separating similar compounds. | Time-consuming and requires more solvent. |
| Recrystallization | >99% | Moderate | Can yield very pure product. | May not be suitable if the product is a liquid or oil; potential for product loss in the mother liquor. |
Experimental Protocols
Protocol 1: Synthesis and Extractive Purification of Methyl 5-Oxopyrrolidine-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-oxopyrrolidine-2-carboxylic acid (1.0 eq) in methanol (5-10 volumes).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, carefully add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 5 volumes) and brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Column Chromatography Purification
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified methyl 5-oxopyrrolidine-2-carboxylate.
Visualizations
Caption: Purification workflow for methyl 5-oxopyrrolidine-2-carboxylate.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, helping to improve product yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Materials: Degradation or impurities in N-(4-aminophenyl)acetamide or itaconic acid. 3. Incorrect pH: The reaction is sensitive to pH changes which can affect the nucleophilicity of the amine. | 1. Extend Reaction Time/Increase Temperature: Ensure the mixture is refluxed for the recommended duration (e.g., 12 hours) and that the reflux temperature is maintained. 2. Verify Starting Material Quality: Use freshly opened or properly stored reagents. Confirm the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 3. Optimize pH: While the reaction is typically run in water without pH adjustment, ensure no acidic or basic contaminants are present. The purification process relies on pH adjustment, so accurate measurement is critical. |
| Low Yield | 1. Isomerization of Itaconic Acid: At elevated temperatures, itaconic acid can isomerize to the less reactive mesaconic acid, which does not readily undergo the required Michael addition.[1][2] 2. Retro-Michael Reaction: The initial Michael addition product may revert to starting materials, especially at high temperatures.[1] 3. Inefficient Cyclization: The intermediate from the Michael addition may not efficiently cyclize to form the pyrrolidone ring. 4. Product Loss During Workup: The product may be lost during filtration or purification steps. | 1. Control Reaction Temperature: While reflux is necessary, avoid excessive temperatures that could favor isomerization. 2. Optimize Reactant Ratio: Using a slight excess of itaconic acid (e.g., 1.5 equivalents) can help drive the reaction towards the product. 3. Ensure Complete Cyclization: The extended reflux time is generally sufficient for cyclization. The subsequent addition of acid aids in the overall process. 4. Careful Workup: During purification, ensure the pH is carefully adjusted to 5 to maximize precipitation of the product. Wash the crystalline solid with cold water to minimize dissolution. |
| Impure Product | 1. Presence of Unreacted Starting Materials: Incomplete reaction. 2. Formation of Side Products: Besides mesaconic acid-related impurities, other side reactions may occur. 3. Inefficient Purification: The purification by dissolution in base and re-precipitation with acid may not have been complete. | 1. Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials. 2. Optimize Reaction Conditions: Adhering to the recommended protocol can minimize side product formation. 3. Refine Purification: Ensure the product is fully dissolved in the sodium hydroxide solution before filtering to remove any insoluble impurities. Acidify the filtrate slowly with stirring to encourage the formation of pure crystals. A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis?
A1: The synthesis proceeds via a two-step cascade reaction within a single pot. First, the amino group of N-(4-aminophenyl)acetamide performs a nucleophilic conjugate addition (an aza-Michael addition) to the double bond of itaconic acid. This is followed by an intramolecular cyclization (condensation) to form the 5-oxopyrrolidine ring, with the elimination of a water molecule.
Q2: Why is water a good solvent for this reaction?
A2: Water is an effective solvent for this reaction as it readily dissolves the reactants at reflux temperature and is an environmentally benign solvent. Its high heat capacity allows for stable temperature control during reflux.
Q3: What is the purpose of adding hydrochloric acid after the reflux period?
A3: The addition of hydrochloric acid after the reflux period helps to ensure that any remaining intermediates are converted to the final product and can also aid in the initial precipitation of the crude product upon cooling.
Q4: How critical is the final pH adjustment to 5 during purification?
A4: The pH adjustment is critical for maximizing the yield of the purified product. 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid has its isoelectric point around this pH, at which it has minimum solubility in water, leading to its precipitation.
Q5: Can other acids or bases be used for the purification step?
A5: Yes, other strong acids (like sulfuric acid) and bases (like potassium hydroxide) can be used. However, the protocol specifies 5% sodium hydroxide and 5% hydrochloric acid, and deviations may require re-optimization of the final pH for precipitation.
Q6: Are there any known side reactions to be aware of?
A6: A significant side reaction is the isomerization of itaconic acid to mesaconic acid at high temperatures.[1][2] Mesaconic acid is a trans-isomer and is significantly less reactive as a Michael acceptor, which can lead to lower yields.[1] Another potential issue is the reversibility of the initial Michael addition (retro-Michael reaction), although the subsequent irreversible cyclization helps to drive the overall reaction to completion.[1]
Data Presentation
The yield of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids can vary based on the substituent on the phenyl ring and the specific reaction conditions. Below is a summary of reported yields for analogous syntheses.
| Phenyl Substituent | Reactants | Solvent | Yield (%) | Reference |
| 4-Acetamido | N-(4-aminophenyl)acetamide, Itaconic Acid | Water | 96% | [1] |
| 2-Hydroxy | o-Aminophenol, Itaconic Acid | Water | 74.4% | [3] |
| 4-Acetyl | 4-Aminoacetophenone, Itaconic Acid | Not Specified | 86% | [4] |
| 5-Chloro-2-hydroxy | 2-Amino-4-chlorophenol, Itaconic Acid | Water | 66% | [5] |
Experimental Protocols
Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is adapted from a reported high-yield synthesis.
Materials:
-
N-(4-aminophenyl)acetamide (Acetamide 1)
-
Itaconic acid
-
Deionized water
-
5% Hydrochloric acid solution
-
5% Sodium hydroxide solution
Procedure:
-
A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for 12 hours with stirring.
-
After 12 hours, the heating is removed, and 5% hydrochloric acid (100 mL) is added to the mixture, which is then stirred for 5 minutes.
-
The mixture is allowed to cool to room temperature, during which a crystalline solid forms.
-
The solid is collected by filtration and washed with water.
-
For purification, the crude solid is dissolved in a 5% sodium hydroxide solution.
-
The basic solution is filtered to remove any insoluble impurities.
-
The clear filtrate is then acidified with 5% hydrochloric acid to a pH of 5, causing the purified product to precipitate.
-
The precipitated white solid is filtered, washed with water, and dried to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: Reaction pathway for the synthesis, including the potential isomerization side reaction of itaconic acid.
References
- 1. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Oxopyrrolidine Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 5-oxopyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction of itaconic acid with a primary amine is giving a low yield of the desired 3-carboxy-5-oxopyrrolidine. What are the likely side reactions?
A1: The reaction of itaconic acid with primary amines proceeds via an aza-Michael addition followed by an intramolecular cyclization.[1][2][3] Low yields are often due to the isomerization of itaconic acid to its less reactive isomers, mesaconic acid and citraconic acid.[4] This isomerization is often catalyzed by the amine itself.[4] Additionally, the use of secondary amines will lead to the formation of a stable aza-Michael adduct without subsequent cyclization to the pyrrolidone ring.[1]
Troubleshooting:
-
Control Reaction Temperature: The synthesis should be carried out at temperatures below 150°C to minimize the isomerization of itaconic acid.[4]
-
Use Excess Amine: Employing an excess of the primary amine can help to reduce the proportion of the mesaconic isomer.[4]
-
Solvent Choice: While not explicitly detailed in the provided results, the choice of solvent can influence the reaction outcome. A systematic screening of solvents may be beneficial.
Q2: I am observing the formation of pyroglutamic acid as a byproduct when using glutamic acid as a starting material. How can I prevent this?
A2: The formation of pyroglutamic acid from the intramolecular cyclization of glutamic acid is a common side reaction, particularly in peptide synthesis, but also relevant in small molecule synthesis.[5][6][7] This non-enzymatic reaction is highly dependent on pH and temperature.[5][6] The rate of pyroglutamic acid formation is minimal at a pH of 6.2 and increases in more acidic (pH 4) or basic (pH 8) conditions.[5][6]
Troubleshooting:
-
pH Control: Maintain the reaction pH as close to 6.2 as possible to minimize the rate of spontaneous cyclization.[5][6]
-
Temperature Management: Avoid high temperatures during the reaction and work-up steps, as elevated temperatures promote the cyclization reaction.
-
Protecting Group Strategy: If the synthesis allows, protecting the N-terminal amine and/or the side-chain carboxylic acid of glutamic acid can prevent this intramolecular reaction.
Q3: My chiral 5-oxopyrrolidine product is showing significant racemization. What are the causes and how can I maintain stereochemical integrity?
A3: Racemization is a known issue in the synthesis of chiral molecules, and can be induced by harsh reaction conditions. In the context of reactions involving amino acid derivatives, the choice of base and coupling agents can significantly impact the degree of racemization. The mechanism of racemization can involve direct deprotonation at the chiral center or proceed through an oxazole intermediate.[8]
Troubleshooting:
-
Choice of Base: The basicity and steric hindrance of the base used can influence racemization.[8] Sterically hindered, weaker bases are generally preferred.
-
Use of Additives: For coupling reactions, the addition of racemization-suppressing agents such as HOBt, HOAt, or Oxyma derivatives is crucial, especially when using carbodiimide-type condensing agents.[8]
-
Reaction Conditions: Avoid prolonged reaction times and high temperatures.
-
Racemization-Free Coupling Reagents: Consider using modern coupling reagents that are designed to minimize racemization.[9]
Q4: My synthesis of a 5-oxopyrrolidine derivative with a hydrazone moiety is resulting in a mixture of E/Z isomers. How can I control this?
A4: The formation of E/Z geometric isomers is common for compounds containing a C=N double bond, such as hydrazones. The ratio of these isomers can be influenced by the electronic and steric properties of the substituents on the aromatic ring of the aldehyde used in the condensation reaction. While this is not strictly a side reaction leading to an impurity, controlling the isomeric ratio can be important for characterization and biological activity.
Troubleshooting:
-
Substituent Effects: Be aware that the substitution pattern on the aromatic aldehyde can influence the E/Z ratio. A systematic evaluation of different substituted aldehydes may be necessary if a specific isomer is desired.
-
Purification: If the isomers are stable, they can often be separated by chromatography.
-
Spectroscopic Analysis: Use NMR spectroscopy to determine the ratio of the E/Z isomers in your product mixture.
Quantitative Data Summary
Table 1: Influence of pH on the Rate of Pyroglutamic Acid Formation from N-terminal Glutamic Acid
| pH | Rate of Pyroglutamic Acid Formation | Reference |
| 4.0 | Increased | [5][6] |
| 6.2 | Minimal | [5][6] |
| 8.0 | Increased | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
This protocol describes the synthesis of a 5-oxopyrrolidine-3-carboxylic acid derivative from itaconic acid and an aniline derivative via an aza-Michael addition followed by cyclization.[10]
-
A mixture of itaconic acid (12.36 g, 95 mmol) and 2-amino-4-methylphenol (10 g, 81 mmol) is refluxed in water (40 mL) for 2 hours.[10]
-
The reaction mixture is then cooled down.[10]
-
The formed crystalline precipitate is filtered off and washed with water.[10]
-
The crude product is purified by dissolving it in aqueous 5% sodium hydroxide solution (60 mL), filtering, and acidifying the filtrate with hydrochloric acid to a pH of 2 to yield the title compound.[10]
Visualizations
Caption: Side reactions in the synthesis of 3-carboxy-5-oxopyrrolidines from itaconic acid.
Caption: Formation of pyroglutamic acid from glutamic acid.
Caption: General troubleshooting workflow for 5-oxopyrrolidine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 3. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Stability of carboxylic acids and their derivatives under experimental conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of carboxylic acids and their derivatives under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the general order of stability for common carboxylic acid derivatives?
A1: The stability of carboxylic acid derivatives is inversely related to their reactivity in nucleophilic acyl substitution reactions. The general order from most stable (least reactive) to least stable (most reactive) is:
Amides > Esters > Carboxylic Acids ≈ Anhydrides > Acid Halides
This trend is influenced by the electronic effects of the leaving group. Amides are highly stabilized by resonance, with the nitrogen atom's lone pair donating electron density to the carbonyl carbon, making it less electrophilic. In contrast, the highly electronegative halogen in acid halides strongly withdraws electron density, making the carbonyl carbon very electrophilic and highly reactive.
Q2: What are the primary degradation pathways for carboxylic acid derivatives?
A2: The most common degradation pathway for carboxylic acid derivatives is hydrolysis, which is the cleavage of the acyl group from its heteroatom substituent by reaction with water.[1][2] This reaction can be catalyzed by acid or base. Other potential degradation pathways, particularly relevant in drug development and forced degradation studies, include oxidation, photolysis (degradation by light), and thermal degradation.[3][4]
Q3: How does pH affect the stability of esters and amides?
A3: Both esters and amides are susceptible to hydrolysis under both acidic and basic conditions.
-
Esters: Hydrolysis is catalyzed by both acid and base. The rate of hydrolysis generally increases with both increasing and decreasing pH from a point of maximum stability, which is typically in the mildly acidic range. Basic hydrolysis (saponification) is irreversible, while acid-catalyzed hydrolysis is a reversible process.[5]
-
Amides: Amides are significantly more stable to hydrolysis than esters due to greater resonance stabilization.[6] Consequently, they require more forcing conditions, such as prolonged heating with strong acid or base, to undergo hydrolysis.[2][5]
Q4: My acid chloride/anhydride seems to be degrading upon storage. What are the best storage practices?
A4: Acid chlorides and anhydrides are highly reactive and susceptible to hydrolysis even by atmospheric moisture.[7] Therefore, they must be stored under strictly anhydrous (dry) conditions. It is recommended to store them in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. When handling these reagents, it is best practice to work in a glovebox or under a flow of inert gas to minimize exposure to moisture.[8] For long-term storage, consider aliquoting the reagent into smaller, single-use containers to avoid repeated exposure of the bulk material to the atmosphere.[8]
Troubleshooting Guides
Issue 1: Unexpected Hydrolysis of an Ester During a Reaction
| Potential Cause | Troubleshooting Steps |
| Presence of water in solvents or reagents. | 1. Use freshly dried, anhydrous solvents for the reaction. 2. Dry all reagents thoroughly before use. Consider using molecular sieves to maintain anhydrous conditions. |
| Acidic or basic impurities. | 1. Purify starting materials and reagents to remove any acidic or basic contaminants. 2. Consider adding a non-nucleophilic base (e.g., a hindered amine) or an acid scavenger to neutralize any trace acidic byproducts. |
| High reaction temperature. | 1. If possible, lower the reaction temperature. 2. Monitor the reaction closely to minimize reaction time. |
| Hygroscopic reagents. | 1. Handle any water-absorbing reagents in a glove box or under an inert atmosphere.[3] |
Issue 2: Difficulty in Hydrolyzing a Highly Stable Amide
| Potential Cause | Troubleshooting Steps |
| Insufficiently harsh reaction conditions. | 1. Increase the concentration of the acid or base catalyst. 2. Increase the reaction temperature; refluxing is often necessary.[5] 3. Prolong the reaction time significantly. Some robust amides may require heating for 12 hours or more.[2] |
| Steric hindrance around the carbonyl group. | 1. Consider using a stronger acid or base. 2. Explore alternative, non-hydrolytic methods for cleaving the amide bond if direct hydrolysis is not feasible. |
Issue 3: Inconsistent Results in HPLC Analysis of Carboxylic Acids
| Potential Cause | Troubleshooting Steps |
| Poor retention or peak shape. | 1. Adjust the pH of the mobile phase. For reversed-phase chromatography, a mobile phase pH below the pKa of the carboxylic acid will ensure it is in its neutral, more retained form. 2. Consider a different stationary phase if pH adjustment is insufficient. |
| Low sensitivity. | 1. Many carboxylic acids lack a strong chromophore for UV detection. Consider pre-column derivatization with a fluorescent tag (e.g., 9-anthryldiazomethane or 4-aminobenzonitrile) to enhance detection.[9][10] 2. Use a detector more suitable for non-chromophoric compounds, such as a mass spectrometer (MS) or a refractive index (RI) detector. |
| Baseline noise or drift. | 1. Ensure the mobile phase is properly degassed to prevent air bubbles in the detector.[11] 2. Check for contamination in the mobile phase or flow cell.[11] 3. Ensure the column is properly equilibrated, especially after changing the mobile phase composition.[12] |
Quantitative Stability Data
The stability of carboxylic acid derivatives is highly dependent on the specific compound and the experimental conditions. The following tables provide illustrative data on the hydrolysis rates of representative esters.
Table 1: Hydrolysis Half-lives of Selected Esters at pH 7 and 25°C
| Ester | Half-Life |
| 2,4-D Methyl ester | 7 days |
| Ethyl Methoxyacetate | 58 days |
| Ethyl Glycolate | 79 days |
| Methyl Acetate | 1.7 years |
| Ethyl Benzoate | 1.2 years |
| Diethylphthalate | 3.9 years |
| Dibutylphthalate | 8.8 years |
| Di-n-Octylphthalate | 107 years |
| (Data compiled from reference[13]) |
Table 2: Effect of pH and Temperature on the Hydrolytic Half-Life of an Ester-Modified Polymer
| pH | Temperature (°C) | Hydrolytic Half-Life (hours) |
| 7.5 | 25 | > 1800 |
| 8.5 | 50 | 30 |
| (Data from reference[1]) |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis) of a Carboxylic Acid Derivative
This protocol outlines a general procedure for investigating the hydrolytic stability of a drug substance, in line with ICH guidelines.[14][15]
Objective: To identify potential degradation products arising from hydrolysis under acidic and basic conditions.
Materials:
-
Drug substance
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (or other suitable organic solvent)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
HPLC system with a suitable detector (e.g., UV/PDA or MS)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Sample Preparation: Prepare a stock solution of the drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acid Hydrolysis: a. Transfer an aliquot of the stock solution to a reaction vial. b. Add an equal volume of 0.1 M HCl. c. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours). d. At various time points, withdraw samples, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH. e. Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Base Hydrolysis: a. Transfer an aliquot of the stock solution to a reaction vial. b. Add an equal volume of 0.1 M NaOH. c. Heat the mixture under the same conditions as the acid hydrolysis. d. At various time points, withdraw samples, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl. e. Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to stress conditions.
-
Analysis: Analyze the stressed and control samples by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[14]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. The mass balance should be assessed to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for Carboxylic Acids (with Derivatization)
Objective: To develop an HPLC method capable of separating and quantifying a carboxylic acid and its potential degradation products.
Principle: Many carboxylic acids lack a UV chromophore, necessitating derivatization to introduce a UV-active or fluorescent tag for sensitive detection.[9] This protocol uses 4-Aminobenzonitrile as a derivatizing agent.[10]
Materials:
-
Carboxylic acid sample
-
4-Aminobenzonitrile
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous acetonitrile
-
HPLC system with UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Reagent Preparation:
-
Derivatization: a. In a reaction vial, combine the carboxylic acid sample with a molar excess of the 4-Aminobenzonitrile solution. b. Add the freshly prepared EDC solution to initiate the reaction. c. Tightly cap the vial, vortex, and heat at 60°C for 30-60 minutes.[10] d. Cool the reaction mixture to room temperature.
-
Sample Preparation for HPLC: a. Dilute the reaction mixture with the initial mobile phase to a suitable concentration.[10] b. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is often effective. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the 4-cyanophenylamide derivative, or fluorescence detection if applicable.[10]
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
References
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. crab.rutgers.edu [crab.rutgers.edu]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. sketchviz.com [sketchviz.com]
- 5. m.youtube.com [m.youtube.com]
- 6. japsonline.com [japsonline.com]
- 7. medium.com [medium.com]
- 8. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. qualityhub.com [qualityhub.com]
- 11. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 12. labcompare.com [labcompare.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 15. medium.com [medium.com]
Technical Support Center: Crystallization of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid?
Q2: How does the N-methyl group affect the crystallization of this compound compared to pyroglutamic acid?
A2: The N-methyl group blocks a hydrogen bond donor site (the amide N-H), which can influence crystal packing. Research on similar cyclic amides suggests that N-methylation may not significantly increase aqueous solubility and can lead to a more pronounced increase in lipophilicity.[1] This means that while polar solvents are still likely good candidates for dissolution, the ideal solvent system may differ from that of pyroglutamic acid, potentially requiring a less polar co-solvent to induce crystallization.
Q3: What are the most common problems encountered during the crystallization of this compound?
A3: Common issues include:
-
Oiling out: The compound separates as a liquid instead of a solid.
-
Failure to crystallize: The compound remains in solution even after cooling and concentration.
-
Formation of very fine powder: This can make filtration and handling difficult.
-
Impurity co-crystallization: Leading to a product with lower than desired purity.
Troubleshooting Guide
Issue 1: The compound "oils out" instead of crystallizing.
| Possible Cause | Suggested Solution |
| Solution is too concentrated. | Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly. |
| Cooling is too rapid. | Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling is crucial for forming well-defined crystals. |
| Inappropriate solvent. | The solvent may be too "good," keeping the compound in a supersaturated state. Try a solvent system where the compound has lower solubility at room temperature. A two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can be effective. |
| Melting point depression due to impurities. | If the compound is impure, its melting point may be lowered to a point where it separates as a liquid. Consider a preliminary purification step like column chromatography. |
Issue 2: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| Nucleation is inhibited. | Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the compound, if available, is also a highly effective method. |
| Compound is too soluble in the chosen solvent. | Add a "poor" solvent (an anti-solvent) dropwise to the solution at room temperature until it becomes slightly cloudy, then warm the solution until it is clear again and allow it to cool slowly. |
Issue 3: Formation of very fine needles or powder.
| Possible Cause | Suggested Solution |
| Crystallization is happening too quickly. | This is often due to a very high level of supersaturation. To slow down the process, use a slightly larger volume of solvent to dissolve the compound initially. |
| Agitation during cooling. | Avoid disturbing the solution as it cools to allow for the growth of larger crystals. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is a general guideline. The choice of solvent and specific temperatures will need to be optimized for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.
-
Solvent Selection: Based on the properties of the related L-Pyroglutamic acid, suitable starting solvents to screen include water, ethanol, methanol, and acetone.
-
Dissolution: In an Erlenmeyer flask, add the crude 1-Methyl-5-oxopyrrolidine-2-carboxylic acid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization
This method is useful if a single suitable solvent cannot be identified.
-
Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. For this compound, a good starting pair could be ethanol (good solvent) and diethyl ether or hexane (poor solvents).
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Data Presentation
The following table summarizes the solubility of L-Pyroglutamic acid in various solvents at different temperatures. This data can serve as a useful starting point for selecting a crystallization solvent for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, keeping in mind that the N-methyl group will slightly alter these properties.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | 10-15 |
| Ethanol | - | Soluble |
| Acetone | - | Soluble |
| Acetic Acid | - | Soluble |
| Ethyl Acetate | - | Slightly Soluble |
| Ether | - | Insoluble |
Note: This data is for L-Pyroglutamic acid and should be used as an estimate. Experimental determination of solubility for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid is recommended for process optimization.
Visualizations
Caption: General workflow for the recrystallization process.
Caption: Decision tree for troubleshooting common crystallization issues.
References
Technical Support Center: Optimization of Hydrazone Synthesis from 5-Oxopyrrolidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of hydrazones from 5-oxopyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for synthesizing hydrazones from 5-oxopyrrolidine derivatives?
A1: The formation of hydrazones is generally acid-catalyzed, with an optimal pH range of approximately 4 to 6.[1][2] Within this range, the carbonyl oxygen of the 5-oxopyrrolidine derivative is sufficiently protonated to enhance its electrophilicity, while the hydrazine nucleophile is not overly protonated, which would render it unreactive.[2]
Q2: What are the most common catalysts used for this synthesis, and how do I choose one?
A2: A catalytic amount of a weak acid is typically sufficient. Acetic acid is a common and effective choice.[1] For specific applications, particularly at neutral pH, nucleophilic catalysts like aniline and its derivatives can accelerate the reaction by forming a more reactive Schiff base intermediate.[2] The choice of catalyst may depend on the specific substrates and desired reaction kinetics.
Q3: What are the primary side reactions to be aware of during the synthesis of hydrazones from 5-oxopyrrolidine derivatives?
A3: The most common side reaction is the formation of an azine byproduct, which occurs when the newly formed hydrazone reacts with a second equivalent of the aldehyde or ketone.[1] This is more prevalent with an excess of the carbonyl compound or prolonged heating.[1] Additionally, hydrolysis of the hydrazone C=N bond can occur, especially under strongly acidic conditions, regenerating the starting materials.[2]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the initial reactants and the appearance of the hydrazone product.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[2]
Q5: My purified 5-oxopyrrolidine hydrazone is degrading over time. What are the best storage practices?
A5: Hydrazones can be susceptible to hydrolysis and oxidation.[1][2] For optimal stability, store the purified product in a dry, inert atmosphere (e.g., under nitrogen or argon), protected from light, and at a low temperature.[1] Ensure that all residual acid from the synthesis has been removed during workup.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction by TLC to ensure it has gone to completion. - Extend the reaction time or gently increase the temperature. - Add a catalytic amount of a weak acid, such as acetic acid, if not already present.[1] |
| Unfavorable pH | - Adjust the pH of the reaction mixture to the optimal range of 4-6 using a weak acid.[2] Avoid strongly acidic or basic conditions. |
| Starting Material Degradation | - Ensure the purity and stability of the 5-oxopyrrolidine derivative and the hydrazine/aldehyde. |
| Product Hydrolysis | - During the workup, use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) to remove any excess acid.[1] |
Issue 2: Presence of Significant Impurities or Side Products
| Side Product Detected | Possible Cause | Troubleshooting Step |
| Azine Formation | - Excess of the aldehyde or ketone starting material. | - Use a slight excess (1.1-1.2 equivalents) of the hydrazide reactant.[1] - Add the aldehyde/ketone solution slowly and dropwise to the hydrazide solution.[1] |
| Unreacted Starting Materials | - Incomplete reaction (see Issue 1). | - Drive the reaction to completion by extending the reaction time or adding a catalyst.[1] - Purify the product using column chromatography or recrystallization.[1] |
Issue 3: Difficulty with Product Purification
| Problem | Possible Cause | Troubleshooting Step |
| Oily or Non-crystalline Product | - The product may be highly soluble in the purification solvent. | - Try triturating the oily product with a non-polar solvent like cold pentane or hexane to induce solidification.[3] - Attempt crystallization from a different solvent or a mixture of solvents.[3] Acetonitrile can sometimes be effective for highly soluble products.[3] |
| Product Streaking on TLC Plate | - The compound may be basic. | - Add a small amount of a tertiary base, like triethylamine (~1%), to the TLC eluent to improve the spot shape.[3] |
Quantitative Data on Reaction Conditions
Table 1: Effect of Solvent on Hydrazone Synthesis Yield
| Solvent | Dielectric Constant | Typical Yield (%) | Notes |
| Ethanol | 24.55 | 70-90% | A common protic solvent that facilitates the dissolution of reactants.[4] |
| Methanol | 32.7 | 75-95% | Another effective protic solvent.[4][5] |
| Acetonitrile | 37.5 | 60-85% | A polar aprotic solvent.[6] |
| Dichloromethane | 8.93 | 50-80% | A non-polar aprotic solvent.[6] |
| tert-Butanol | 12.47 | 70-90% | Can improve yields in reactions using Lewis acid catalysts.[4] |
Table 2: Effect of Catalyst on Reaction Rate and Yield
| Catalyst | Type | pH Range | Effect |
| Acetic Acid | General Acid | 4-6 | Accelerates the dehydration step of the mechanism.[1][2] |
| Trifluoroacetic Acid | Strong Acid | < 4 | Can increase the rate, but may also lead to hydrolysis of the product.[6] |
| Aniline | Nucleophilic | Neutral | Significantly accelerates the reaction at neutral pH.[2] |
| 5-Methoxyanthranilic Acid | Nucleophilic | Neutral | Can enhance reaction rates by one to two orders of magnitude compared to aniline.[7] |
Experimental Protocols
General Protocol for the Synthesis of a Hydrazone from 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide
This protocol is adapted from a general procedure for the synthesis of hydrazones from 5-oxopyrrolidine derivatives.[8]
Materials:
-
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide (1.0 eq)
-
Substituted aromatic aldehyde (1.5 eq)
-
Water
-
Propan-2-ol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide (1.0 eq) in water with gentle heating.
-
Add a few drops of hydrochloric acid to the solution to act as a catalyst.
-
In a separate beaker, dissolve the aromatic aldehyde (1.5 eq) in a minimal amount of propan-2-ol.
-
Add the aldehyde solution to the hot solution of the hydrazide.
-
Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted starting materials and catalyst.
-
Dry the purified hydrazone product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of hydrazones from 5-oxopyrrolidine derivatives.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in hydrazone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 1-Methyl-5-oxopyrrolidine-2-carboxylic Acid Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral separation of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid enantiomers?
A1: The primary methods for separating the enantiomers of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid include:
-
Direct Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase (CSP) to differentiate between the enantiomers.
-
Diastereomeric Salt Crystallization: This classical resolution method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
-
Derivatization followed by Chromatography: The carboxylic acid enantiomers can be derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral chromatography column.
Q2: Which type of chiral stationary phase (CSP) is recommended for the HPLC separation of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid?
A2: For pyroglutamic acid and its derivatives, macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin backbone, have shown success. An example is the Astec® CHIROBIOTIC® T column. Polysaccharide-based CSPs are also a good starting point for screening.
Q3: Can I use the same method for both analytical and preparative scale separations?
A3: While the principles are the same, direct scaling up from an analytical to a preparative method is not always straightforward. For preparative HPLC, you will need to optimize parameters such as column loading, flow rate, and mobile phase composition to maximize throughput and purity. Diastereomeric salt crystallization is often more scalable for producing larger quantities of single enantiomers.[1]
Troubleshooting Guides
Chiral HPLC Method
Issue 1: Poor or No Resolution of Enantiomers
-
Possible Cause: The selected chiral stationary phase (CSP) is not suitable for this specific separation.
-
Solution: Screen different types of CSPs, such as polysaccharide-based and macrocyclic glycopeptide-based columns.
-
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution: Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the alcohol modifier. For reversed-phase, alter the percentage of the organic modifier and the pH of the aqueous buffer. The addition of acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine) can significantly improve selectivity.[2]
-
-
Possible Cause: The flow rate is too high.
-
Solution: Reduce the flow rate to allow for better interaction between the analytes and the CSP, which can enhance resolution.
-
-
Possible Cause: The column temperature is not optimal.
-
Solution: Experiment with varying the column temperature. Both increasing and decreasing the temperature can affect the chiral recognition mechanism and improve separation.
-
Issue 2: Peak Tailing
-
Possible Cause: Secondary interactions between the acidic analyte and the stationary phase, particularly with residual silanol groups on silica-based CSPs.
-
Solution: Add a small amount of an acidic modifier, such as acetic acid or trifluoroacetic acid (TFA), to the mobile phase to suppress the ionization of the carboxylic acid and minimize these interactions.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the sample concentration or injection volume.
-
Issue 3: Peak Splitting
-
Possible Cause: Column contamination or voids in the stationary phase.[3]
-
Solution: If flushing the column does not resolve the issue, the column may need to be replaced.[3]
-
-
Possible Cause: Incompatibility between the sample solvent and the mobile phase.
-
Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a stable temperature.[1]
-
Diastereomeric Salt Crystallization
Issue 1: No crystal formation.
-
Possible Cause: The solvent system is not appropriate for crystallization.
-
Solution: Experiment with different solvents or solvent mixtures to find a system where one diastereomeric salt is significantly less soluble than the other.
-
-
Possible Cause: The concentration of the diastereomeric salt is too low.
-
Solution: Carefully evaporate some of the solvent to increase the concentration and induce crystallization.
-
Issue 2: The isolated salt has low diastereomeric excess.
-
Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.
-
Solution: Screen a wider range of solvents. Consider using a binary or tertiary solvent system to fine-tune the solubility differences.
-
-
Possible Cause: Co-precipitation of both diastereomers.
-
Solution: Optimize the crystallization temperature and cooling rate. A slower cooling rate can often lead to higher purity crystals.
-
Experimental Protocols
Chiral HPLC Separation of 1-Methyl-5-oxopyrrolidine-2-carboxylic Acid
This protocol is based on a method developed for the separation of pyroglutamic acid enantiomers.[4]
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:Acetic Acid:Triethylamine (54.5:45:0.3:0.2, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 23 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL in methanol |
Diastereomeric Salt Crystallization of 1-Methyl-5-oxopyrrolidine-2-carboxylic Acid
This is a representative protocol based on the principles of diastereomeric salt resolution for carboxylic acids.
-
Salt Formation:
-
Dissolve one equivalent of racemic 1-Methyl-5-oxopyrrolidine-2-carboxylic acid in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Add 0.5 equivalents of a chiral resolving agent, such as (S)-(-)-α-methylbenzylamine or an enantiopure N-sulphonyl pyroglutamic acid.[5]
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, consider seeding with a small amount of previously formed crystal or further slow cooling in a refrigerator.
-
The less soluble diastereomeric salt will crystallize out of the solution.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.
-
The diastereomeric purity of the salt can be improved by recrystallization.
-
-
Liberation of the Enantiopure Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylic acid.
-
Extract the enantiopure 1-Methyl-5-oxopyrrolidine-2-carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiopure acid.
-
Visualizations
Caption: Chiral HPLC analysis workflow.
Caption: Diastereomeric salt crystallization workflow.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. Sigma-Aldrich [sigmaaldrich.com]
- 5. WO2009080708A1 - Use of enantiopure n-sulphonyl pyroglutamic acid as resolving agent - Google Patents [patents.google.com]
Scale-up challenges for the production of 5-oxopyrrolidine-2-carboxylic acid methyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 5-oxopyrrolidine-2-carboxylic acid methyl ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis and purification of 5-oxopyrrolidine-2-carboxylic acid methyl ester, particularly during scale-up operations.
Question 1: We are experiencing a lower than expected yield during our scale-up synthesis. What are the potential causes and how can we mitigate this?
Answer: Low yields during the scale-up of this esterification can stem from several factors. The most common issues include:
-
Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction. On a larger scale, ensuring the reaction goes to completion can be challenging.
-
Mitigation: Use an excess of methanol to shift the equilibrium towards the product. For instance, increasing the molar ratio of methanol to L-pyroglutamic acid can significantly improve conversion.[1][2] Another strategy is the removal of water as it forms, although this can be complex with low-boiling methanol.
-
-
Sub-optimal Catalyst Activity: The efficiency of the acid catalyst (e.g., thionyl chloride, sulfuric acid) is crucial.
-
Mitigation: Ensure the catalyst is of high purity and is not deactivated by moisture in the reagents or atmosphere. The catalyst should be added carefully and at a controlled rate, especially at a larger scale, to maintain the desired reaction temperature.
-
-
Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions can consume starting material or product.
-
Mitigation: Maintain strict temperature control. The reaction is often performed at low temperatures (e.g., 0-10°C) during the addition of a highly reactive catalyst like thionyl chloride to minimize side reactions.[3]
-
-
Workup Losses: Product can be lost during the neutralization and extraction phases.
Question 2: Our final product has a persistent color and fails to meet purity specifications. What are the likely impurities and how can we improve our purification process?
Answer: Impurities in the final product can be unreacted starting materials, catalyst residues, or byproducts.
-
Common Impurities:
-
Unreacted L-pyroglutamic acid: Due to its high polarity, it can be difficult to remove completely.
-
Acidic Catalyst Residues: Traces of sulfuric acid or hydrochloric acid (from thionyl chloride) can remain.
-
Salts: Formed during the neutralization step (e.g., sodium sulfate, sodium chloride).
-
Byproducts from Catalyst-Solvent Interaction: Thionyl chloride can react with methanol to produce byproducts like methyl chloride, sulfur dioxide, and HCl.[5][6][7][8][9]
-
-
Purification Strategies for Scale-Up:
-
Aqueous Washes: Thorough washing of the organic phase with water and saturated brine solution is effective for removing residual acids, salts, and unreacted pyroglutamic acid.[4]
-
Solvent Swaps: After extraction, a solvent swap to a higher boiling point solvent can help in removing volatile impurities.
-
Distillation: Given the product is a liquid, vacuum distillation can be an effective final purification step to remove non-volatile impurities. The boiling point is reported to be around 133-135 °C at 1 mmHg.
-
Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production. It should be considered as a last resort for very high-purity requirements.
-
Question 3: We are concerned about the safety of using thionyl chloride on a large scale. What are the primary hazards and necessary precautions?
Answer: The use of thionyl chloride (SOCl₂) in methanol is a significant safety concern during scale-up due to the highly exothermic nature of the reaction and the evolution of toxic gases.
-
Primary Hazards:
-
Exothermic Reaction: The reaction of thionyl chloride with methanol is highly exothermic, which can lead to a runaway reaction if the addition is too fast or the cooling is inadequate.[7][10][11] This can cause a rapid increase in temperature and pressure.
-
Toxic Gas Evolution: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, both of which are toxic and corrosive.[7][9]
-
Reactivity with Water: Thionyl chloride reacts violently with water, releasing more HCl and SO₂.
-
-
Recommended Precautions for Scale-Up:
-
Controlled Reagent Addition: Add thionyl chloride to the chilled methanol solution slowly and sub-surface to ensure it reacts immediately and to control the reaction temperature.
-
Efficient Cooling: Use a reactor with a high surface area to volume ratio and a robust cooling system to dissipate the heat generated.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.
-
Gas Scrubber: Vent the reactor through a caustic scrubber (e.g., sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases before they are released.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including acid-resistant gloves, chemical splash goggles, face shields, and respiratory protection.
-
Data Presentation
The following tables summarize key quantitative data from various synthesis methods for 5-oxopyrrolidine-2-carboxylic acid methyl ester and related compounds.
Table 1: Comparison of Catalytic Systems and Reaction Conditions
| Catalyst | Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Thionyl Chloride | L-Pyroglutamic Acid | Methanol | 0 to Room Temp | 16 | 58 | Not Specified | [4] |
| Thionyl Chloride | L-Pyroglutamic Acid | Methanol | 5 - 10 | 6 - 8 | High | 99.8 (for downstream product) | [3] |
| Sulfuric Acid | L-Pyroglutamic Acid | Ethanol | Not Specified | Not Specified | Not Specified | Not Specified | Generic esterification |
| Amberlyst IR120H | Methyl Pyroglutamate | Acetonitrile | Not Specified | Not Specified | 69 (for lauroyl ester) | Not Specified | [12] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis using Thionyl Chloride
This protocol describes a representative procedure for the synthesis of 5-oxopyrrolidine-2-carboxylic acid methyl ester on a larger scale.
Materials:
-
L-Pyroglutamic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
Sodium bicarbonate (saturated aqueous solution)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Chiller/heater for reactor temperature control
-
Caustic scrubber system
Procedure:
-
Reactor Setup: Charge the jacketed reactor with L-pyroglutamic acid and anhydrous methanol under a nitrogen atmosphere.
-
Cooling: Cool the stirred solution to 0-5°C using the reactor's cooling system.
-
Catalyst Addition: Slowly add thionyl chloride via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.[3]
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-20 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching: After the reaction is complete, cool the mixture back to 0-5°C. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of gas evolution (CO₂).
-
Workup:
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then with saturated brine solution.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude 5-oxopyrrolidine-2-carboxylic acid methyl ester as a liquid.
-
Purification (if required): The crude product can be further purified by vacuum distillation.
Visualizations
Diagram 1: Experimental Workflow for Synthesis
Caption: A typical experimental workflow for the synthesis of the target ester.
Diagram 2: Troubleshooting Logic for Low Product Yield
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. Sciencemadness Discussion Board - thionyl chloride and alcohols - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Reaction of Methyl Alcohol with Thionyl Chloride in Solution [ccspublishing.org.cn]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Identification of impurities in custom synthesized (S)-PYRROLIDINE-2-CARBONITRILE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with custom synthesized (S)-pyrrolidine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of (S)-pyrrolidine-2-carbonitrile?
A1: The synthesis of (S)-pyrrolidine-2-carbonitrile, typically starting from L-proline, can lead to several potential impurities. These can be broadly categorized as starting materials, intermediates, stereoisomers, and side-reaction products. The most common impurities include:
-
Unreacted Starting Materials: L-proline or L-prolinamide.
-
Intermediate: (S)-pyrrolidine-2-carboxamide, the precursor to the final nitrile product.
-
Enantiomeric Impurity: (R)-pyrrolidine-2-carbonitrile, which can arise from racemization of the chiral center during the synthesis.[1][2][3]
-
Hydrolysis Product: (S)-pyrrolidine-2-carboxylic acid, formed by the hydrolysis of the nitrile group.
-
Dehydration Byproducts: Impurities can also arise from side reactions with the dehydrating agent used to convert the amide to the nitrile.
Q2: My final product shows a peak corresponding to a carboxylic acid in the IR and NMR spectra. What is the likely cause?
A2: The presence of a carboxylic acid is most likely due to the hydrolysis of the nitrile functional group in (S)-pyrrolidine-2-carbonitrile, forming (S)-pyrrolidine-2-carboxylic acid. This can occur if the product is exposed to acidic or basic conditions, or even residual moisture during workup or storage.
Q3: I am concerned about the enantiomeric purity of my synthesized (S)-pyrrolidine-2-carbonitrile. How can I assess it?
A3: The most reliable method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC). This technique can separate the (S) and (R) enantiomers, allowing for their quantification. A detailed protocol for chiral HPLC analysis is provided in the Experimental Protocols section below.
Q4: My NMR spectrum looks complex, with more peaks than expected for the pure product. What could be the reason?
A4: A complex NMR spectrum can be indicative of the presence of impurities such as unreacted starting materials or the intermediate amide. Additionally, for N-acylated pyrrolidine derivatives, the presence of cis- and trans-amide rotamers can lead to a doubling of some NMR signals.[4] Careful comparison of your spectrum with reference spectra of the starting materials and expected intermediates is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of (S)-pyrrolidine-2-carbonitrile.
| Observed Problem | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low Yield of Final Product | Incomplete conversion of the amide intermediate to the nitrile. | - Ensure the dehydrating agent is fresh and used in the correct stoichiometric amount.- Optimize reaction time and temperature for the dehydration step.- Consider using a more powerful dehydrating agent if necessary.[5][6][7] |
| Loss of product during workup or purification. | - Minimize exposure to aqueous conditions to prevent hydrolysis.- Optimize the purification method (e.g., column chromatography, crystallization) to improve recovery. | |
| Presence of (S)-pyrrolidine-2-carboxamide in the Final Product | Incomplete dehydration reaction. | - Increase the reaction time or temperature of the dehydration step.- Use a different dehydrating agent known for higher efficiency.[5][6][7] |
| Detection of the (R)-enantiomer in the Final Product | Racemization of the chiral center during the synthesis. | - Avoid harsh basic or acidic conditions, especially at elevated temperatures, which can promote racemization.[1][2][8]- Certain coupling reagents used in peptide synthesis have been shown to cause proline racemization; while not a direct parallel, this suggests careful selection of reagents is crucial.[1][2] |
| Poor Chromatographic Separation of Impurities | Suboptimal analytical method (HPLC or GC). | - Refer to the detailed experimental protocols below for recommended HPLC and GC-MS conditions.- Adjust the mobile phase composition, column temperature, or flow rate to improve resolution. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis
This method is designed to separate and quantify the (S) and (R) enantiomers of pyrrolidine-2-carbonitrile.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral stationary phase column (e.g., a polysaccharide-based chiral column like CHIRALCEL® OD-H or similar) |
| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column used. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times of available standards, if possible.
-
Calculate the percentage of each enantiomer based on the peak areas.
Protocol 2: GC-MS Method for Impurity Profiling
This method can be used to identify volatile impurities such as residual solvents and some reaction byproducts.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Sample Preparation | Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL. |
Procedure:
-
Inject the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the impurities by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
Protocol 3: NMR Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is a powerful tool for confirming the structure of the desired product and identifying major impurities.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
Data Interpretation:
-
Compare the obtained chemical shifts and coupling constants with the expected values for (S)-pyrrolidine-2-carbonitrile.
-
The presence of characteristic signals for impurities such as the starting amide or the hydrolyzed carboxylic acid can be identified by comparing with known spectra. For instance, the ¹H and ¹³C NMR data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide and its corresponding carboxylic acid are available in the literature.[9]
Visualizations
Caption: Workflow for Synthesis and Impurity Analysis.
Caption: Potential Impurity Formation Pathways.
References
- 1. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 5. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 6. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 7. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
Validation & Comparative
Unlocking Anticancer Potential: A Comparative Analysis of 5-Oxopyrrolidine Derivatives
For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the 5-oxopyrrolidine core has emerged as a promising framework for the design of new therapeutic agents. This guide provides a comparative overview of the anticancer activity of different 5-oxopyrrolidine derivatives, supported by experimental data and detailed protocols to aid in the evaluation and development of this class of compounds.
Recent studies have highlighted the potential of various 5-oxopyrrolidine derivatives, including hydrazones, azoles, and bishydrazones, as potent anticancer agents. These compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, including lung adenocarcinoma (A549), melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The anticancer activity is often structure-dependent, with specific substitutions on the pyrrolidine or appended aromatic rings influencing their potency and selectivity.
Comparative Anticancer Activity
The in vitro anticancer activity of several 5-oxopyrrolidine derivatives has been evaluated using various cancer cell lines. The following table summarizes the quantitative data from recent studies, primarily focusing on cell viability at a concentration of 100 µM and EC50 values where available.
| Compound Class | Derivative | Cancer Cell Line | Activity | Reference |
| Hydrazone | 2-hydroxybenzylidene derivative (8) | IGR39, MDA-MB-231, Panc-1 | High cytotoxicity in 2D and 3D assays | |
| 2-hydroxynaphthalenylmethylene derivative (12) | IGR39, MDA-MB-231, Panc-1 | High cytotoxicity in 2D and 3D assays | ||
| 2,5-dimethoxybenzylidene derivative (4) | IGR39, MDA-MB-231, Panc-1 | Most effective at inhibiting cell migration | ||
| 2,4,6-trimethoxybenzylidene derivative (6) | IGR39, MDA-MB-231, Panc-1 | Most effective at inhibiting cell migration | ||
| Pyrrolidinone derivative with 5-nitrothiophene moiety (13) | IGR39 | EC50 = 2.50 ± 0.46 µM | [1] | |
| PPC-1 | EC50 = 3.63 ± 0.45 µM | [1] | ||
| MDA-MB-231 | EC50 = 5.10 ± 0.80 µM | [1] | ||
| Panc-1 | EC50 = 5.77 ± 0.80 µM | [1] | ||
| Bishydrazone | Bishydrazone with 2-thienyl fragments (20) | A549 | High anticancer activity | [2] |
| Bishydrazone with 5-nitrothienyl moieties (21) | A549 | Highest anticancer activity among tested derivatives | [2] | |
| Azole/Diazole | Compounds 18-22 (bearing azole/diazole moieties) | A549 | Potent anticancer activity | [2][3][4] |
| Other | Compounds with a free amino group | A549 | More potent anticancer activity than acetylamino analogs | [2] |
Insights into the Mechanism of Action
While the exact mechanisms of action for all 5-oxopyrrolidine derivatives are still under investigation, some studies have provided valuable insights. Molecular docking studies of highly active hydrazone derivatives suggest that they may function as multikinase inhibitors . Specifically, the 2-hydroxynaphthalenylmethylene derivative (12) has shown a high binding affinity to the active sites of two key protein kinases: the non-receptor tyrosine kinase SRC and the serine/threonine-protein kinase BRAF . Inhibition of these kinases can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Experimental Protocols
To ensure the reproducibility and further exploration of the anticancer activities of 5-oxopyrrolidine derivatives, detailed experimental protocols for key assays are provided below.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro anticancer activity of novel compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
5-oxopyrrolidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the 5-oxopyrrolidine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to study cell migration in vitro.[2][3]
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test compound at the desired concentration.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
3D Spheroid Culture for Advanced Drug Testing
3D spheroid models more closely mimic the in vivo tumor microenvironment.[5][6]
Materials:
-
Ultra-low attachment 96-well round-bottom plates
-
Cancer cell lines
-
Complete culture medium
Protocol:
-
Cell Seeding: Seed a specific number of cells (e.g., 1,000 to 5,000 cells/well) in an ultra-low attachment 96-well plate.
-
Spheroid Formation: Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the wells. Incubate for 3-5 days to allow for spheroid formation.
-
Compound Treatment: Once spheroids have formed, carefully replace the medium with fresh medium containing the test compounds at various concentrations.
-
Viability Assessment: After the desired treatment period, assess spheroid viability using a suitable assay, such as a 3D cell viability assay (e.g., CellTiter-Glo® 3D).
-
Data Analysis: Analyze the data to determine the effect of the compounds on the viability and growth of the 3D spheroids.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Wound healing assay | Abcam [abcam.com]
- 3. Wound healing assay - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spheroid-based 3D Cell Cultures Enable Personalized Therapy Testing and Drug Discovery in Head and Neck Cancer | Anticancer Research [ar.iiarjournals.org]
Dawn of a New Antibacterial Era: Novel 5-Oxopyrrolidine Derivatives Show Potent In Vitro Activity
FOR IMMEDIATE RELEASE
In the relentless battle against antimicrobial resistance, a new class of compounds, 5-oxopyrrolidine derivatives, has emerged as a promising scaffold for the development of novel antibacterial and antifungal agents. Several recent studies highlight the potent in vitro activity of these synthesized molecules against a broad spectrum of pathogens, including multidrug-resistant strains, offering a glimmer of hope in the face of a growing global health crisis. These findings, supported by rigorous experimental data, underscore the potential of 5-oxopyrrolidine derivatives to replenish the dwindling pipeline of effective antimicrobial drugs.
The core of this research lies in the synthesis and subsequent in vitro validation of various novel 5-oxopyrrolidine derivatives. Scientists have successfully synthesized series of these compounds bearing different functional moieties, such as azole, diazole, and hydrazone groups, to explore their structure-activity relationships.[1][2][3][4][5] The antimicrobial efficacy of these compounds has been systematically evaluated against a panel of clinically significant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
Comparative Efficacy: A Clear Advantage Over Existing Antibiotics
Quantitative analysis of the antimicrobial activity, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), reveals the significant potential of these novel derivatives. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6][7][8]
The data, summarized in the tables below, showcases the potent activity of select 5-oxopyrrolidine derivatives compared to conventional antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel 5-Oxopyrrolidine Derivatives against Gram-Positive Bacteria (µg/mL)
| Compound/Antibiotic | Staphylococcus aureus (MRSA) | Staphylococcus aureus (Linezolid-resistant) | Enterococcus faecalis |
| Compound 21 (5-nitrothiophene derivative) | 2 | 2 | >128 |
| Vancomycin | 2 | 2 | 2 |
| Methicillin | >128 | >128 | N/A |
| Cefoxitin | >128 | >128 | N/A |
| Linezolid | 1 | 16 | 1 |
Data sourced from multiple studies on 5-oxopyrrolidine derivatives.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Novel 5-Oxopyrrolidine Derivatives against Gram-Negative Bacteria (µg/mL)
| Compound/Antibiotic | Klebsiella pneumoniae | Pseudomonas aeruginosa | Escherichia coli |
| Compound 6 (pyrazole derivative) | 15.63 | 15.63 | 15.63 |
| Compound 9 (thiosemicarbazide derivative) | 15.63 | 15.63 | 15.63 |
| Ampicillin | 62.5 | >250 | 62.5 |
Data sourced from a study on 1-(2,6-diethylphenyl)-5-oxopyrrolidine derivatives.
Particularly noteworthy is the activity of compounds bearing 5-nitrothiophene and pyrazole moieties. For instance, a 5-oxopyrrolidine derivative with a 5-nitrothiophene substituent (Compound 21) demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including linezolid and tedizolid-resistant variants.[1][2][3][4][5] In some cases, the synthesized compounds were found to be up to four times more effective than the control antibiotic, ampicillin.
Unveiling the Process: Experimental Protocols for In Vitro Validation
The validation of the antimicrobial activity of these novel 5-oxopyrrolidine derivatives relies on well-established and standardized experimental protocols. The following sections detail the methodologies for the key assays used in these studies.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method, a widely accepted technique for assessing antimicrobial susceptibility.[9][10][11][12][13]
1. Preparation of Bacterial Inoculum:
-
A pure culture of the specified microorganism is grown overnight.
-
The culture is then diluted in a growth-supporting broth, typically Mueller-Hinton Broth (MHB), to a concentration of approximately 1 x 10⁵ to 1 x 10⁶ colony-forming units (CFU)/mL.[14]
2. Preparation of Compound Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the compound are then made in the broth medium within a 96-well microtiter plate.[13][15]
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the compound dilutions is inoculated with an equal volume of the prepared bacterial suspension.
-
The plate is incubated at 37°C for 18-24 hours.[10]
4. Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth, indicated by turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[10][15]
Minimum Bactericidal Concentration (MBC) Assay
The MBC test is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[14] It is typically conducted after the MIC has been determined.[6]
1. Subculturing from MIC Plate:
-
Following the MIC reading, a small aliquot (typically 10 µL) is taken from the wells showing no visible growth (the MIC well and wells with higher concentrations).[7]
2. Plating and Incubation:
-
The aliquots are plated onto a suitable agar medium, such as Mueller-Hinton Agar (MHA).
-
The plates are then incubated at 37°C for 18-24 hours.[7]
3. Determination of MBC:
-
After incubation, the number of colonies on each plate is counted.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][8]
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagram illustrates the workflow for determining the MIC and MBC of the novel 5-oxopyrrolidine derivatives.
Future Directions
While the in vitro data is compelling, further research is necessary to fully elucidate the therapeutic potential of these novel 5-oxopyrrolidine derivatives. Future studies should focus on understanding their mechanism of action, evaluating their efficacy and safety in in vivo models, and optimizing their pharmacokinetic properties. The promising results to date strongly suggest that the 5-oxopyrrolidine scaffold is a valuable starting point for the development of the next generation of antimicrobial agents.[1][2][3][4][5]
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 3. [PDF] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. benchchem.com [benchchem.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. protocols.io [protocols.io]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. microchemlab.com [microchemlab.com]
- 15. benchchem.com [benchchem.com]
Comparative analysis of synthetic routes for 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in the development of various biologically active compounds. This document outlines the prevalent synthetic methodologies, offering a side-by-side comparison of their reaction parameters, yields, and experimental protocols to aid in the selection of the most suitable route for specific research and development needs.
Synthetic Route Analysis
The primary and most widely documented method for the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves the direct condensation of 2-amino-4-chlorophenol with itaconic acid. A plausible alternative approach consists of a two-step sequence involving the Michael addition of the amine to an itaconic acid ester, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid.
Route 1: Direct Condensation of 2-Amino-4-chlorophenol with Itaconic Acid
This one-pot synthesis is the most straightforward approach. The reaction proceeds via a tandem aza-Michael addition of the amine to the double bond of itaconic acid, followed by an intramolecular cyclization (lactamization) to form the pyrrolidinone ring.
Route 2: Stepwise Michael Addition, Cyclization, and Hydrolysis
This route offers a more controlled, albeit longer, synthetic sequence. It begins with the Michael addition of 2-amino-4-chlorophenol to a dialkyl ester of itaconic acid (e.g., dimethyl itaconate). The resulting intermediate is then cyclized, typically under basic or thermal conditions, to form the corresponding pyrrolidinone ester. The final step involves the hydrolysis of the ester to the carboxylic acid.
Comparative Data
The following table summarizes the key quantitative parameters for the two synthetic routes. The data for Route 1 is based on typical yields reported in the literature for analogous compounds, as specific yield data for the target molecule was not explicitly found. The data for Route 2 is based on established methodologies for similar transformations.
| Parameter | Route 1: Direct Condensation | Route 2: Michael Addition, Cyclization, Hydrolysis |
| Starting Materials | 2-Amino-4-chlorophenol, Itaconic Acid | 2-Amino-4-chlorophenol, Dimethyl Itaconate |
| Key Reagents | Water (as solvent) | Base (e.g., NaOMe), Acid/Base for hydrolysis |
| Reaction Steps | 1 | 3 |
| Typical Yield | 85-95% | 70-85% (overall) |
| Reaction Temperature | Reflux | Room Temperature to Reflux |
| Reaction Time | 4-12 hours | 12-24 hours (overall) |
| Purity of Crude Product | Good to Excellent | Good |
| Work-up and Purification | Filtration, Recrystallization | Extraction, Chromatography, Recrystallization |
Experimental Protocols
Route 1: Direct Condensation
Materials:
-
2-Amino-4-chlorophenol
-
Itaconic Acid
-
Water
Procedure:
-
A mixture of 2-amino-4-chlorophenol (1.0 eq) and itaconic acid (1.1 eq) in water is heated to reflux.
-
The reaction mixture is stirred at reflux for 4-12 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Route 2: Stepwise Michael Addition, Cyclization, and Hydrolysis
Step 2a: Michael Addition
Materials:
-
2-Amino-4-chlorophenol
-
Dimethyl Itaconate
-
Methanol
Procedure:
-
To a solution of 2-amino-4-chlorophenol (1.0 eq) in methanol, dimethyl itaconate (1.1 eq) is added.
-
The reaction mixture is stirred at room temperature for 6-12 hours.
-
The solvent is removed under reduced pressure to yield the crude Michael adduct, which can be used in the next step without further purification.
Step 2b: Cyclization
Materials:
-
Crude Michael Adduct from Step 2a
-
Sodium Methoxide
-
Methanol
Procedure:
-
The crude Michael adduct is dissolved in methanol, and a catalytic amount of sodium methoxide is added.
-
The mixture is heated to reflux for 4-8 hours.
-
After cooling, the reaction mixture is neutralized with a weak acid (e.g., acetic acid), and the solvent is evaporated. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to give the crude ester.
Step 2c: Hydrolysis
Materials:
-
Crude Ester from Step 2b
-
Sodium Hydroxide
-
Water/Ethanol mixture
Procedure:
-
The crude ester is dissolved in a mixture of water and ethanol, and an excess of sodium hydroxide (2-3 eq) is added.
-
The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Spectroscopic comparison of 5-oxopyrrolidine-3-carboxylic acid and its hydrazide derivatives
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of molecular scaffolds is paramount. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of 5-oxopyrrolidine-3-carboxylic acid and its corresponding hydrazide derivatives. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the key differences and similarities that arise from the conversion of the carboxylic acid moiety to a hydrazide, offering valuable insights for characterization and further functionalization in medicinal chemistry.
The 5-oxopyrrolidine (also known as pyroglutamic acid) ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[1][2] The carboxylic acid at the 3-position provides a convenient handle for derivatization, with the formation of hydrazides being a common strategy to introduce new functionalities and explore novel biological activities.[1][3][4][5][6] This guide presents a comparative analysis of the spectroscopic signatures of these two classes of compounds, supported by experimental data and protocols.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for 5-oxopyrrolidine-3-carboxylic acid and a representative hydrazide derivative. It is important to note that the exact chemical shifts and absorption frequencies can vary depending on the solvent, concentration, and specific substituents on the pyrrolidine nitrogen. The data presented here are for N-substituted derivatives, which are commonly synthesized.[1][7]
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Protons | 5-Oxopyrrolidine-3-carboxylic Acid Derivative[1][7] | 5-Oxopyrrolidine-3-carbohydrazide Derivative[8] | Key Differences |
| COCH₂ | 2.58–2.77 ppm (m) | 2.60–2.71 ppm (m) | Minimal change in the chemical shift of the methylene protons adjacent to the carbonyl group. |
| CH | 3.26–3.42 ppm (m) | 3.11–3.19 ppm (m) | Slight upfield shift of the methine proton at the 3-position upon conversion to the hydrazide. |
| NCH₂ | 3.76–3.93 ppm (m) | 3.75–3.91 ppm (m) | Negligible change in the chemical shift of the methylene protons adjacent to the nitrogen atom. |
| COOH | ~12.65 ppm (br s) | - | Disappearance of the characteristic broad singlet for the carboxylic acid proton. |
| CONHNH₂ | - | ~9.27 ppm (s, 1H, CONH ) | Appearance of a singlet corresponding to the amide proton of the hydrazide. |
| CONHNH₂ | - | ~4.41 ppm (br s, 2H) | Appearance of a broad singlet for the terminal -NH₂ protons of the hydrazide. |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 101 MHz)
| Carbon | 5-Oxopyrrolidine-3-carboxylic Acid Derivative[1][7] | 5-Oxopyrrolidine-3-carbohydrazide Derivative[8] | Key Differences |
| COCH₂ | 33.74 ppm | 34.08 ppm | Minor downfield shift. |
| CH | 36.22 ppm | 35.65 ppm | Slight upfield shift of the methine carbon. |
| NCH₂ | 50.98 ppm | 50.76 ppm | Minimal change. |
| C OOH | 174.41 ppm | - | Disappearance of the carboxylic acid carbonyl signal. |
| C ONHNH₂ | - | 171.59 ppm | Appearance of the hydrazide carbonyl signal at a slightly upfield position compared to the carboxylic acid carbonyl. |
| Pyrrolidone C =O | ~172.24 ppm[1] | ~171.69 ppm[8] | The chemical shift of the lactam carbonyl remains relatively consistent. |
Table 3: IR Spectroscopic Data (KBr, cm⁻¹)
| Functional Group | 5-Oxopyrrolidine-3-carboxylic Acid Derivative | 5-Oxopyrrolidine-3-carbohydrazide Derivative[8] | Key Differences |
| O-H (Carboxylic Acid) | 3300-2500 (broad)[9] | - | Absence of the broad O-H stretching band. |
| N-H (Hydrazide) | - | 3367–3220 (multiple bands) | Appearance of characteristic N-H stretching bands for the -NHNH₂ group. |
| C=O (Carboxylic Acid) | 1760-1690[9] | - | Disappearance of the carboxylic acid C=O stretch. |
| C=O (Amide I, Hydrazide) | - | ~1645 | Appearance of the amide I band for the hydrazide carbonyl. |
| C=O (Lactam) | ~1663[7] | ~1673 | The lactam carbonyl stretch remains a prominent feature in both molecules. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the title compounds, based on methodologies reported in the literature.[1][5][8][10]
Synthesis of N-Substituted 5-Oxopyrrolidine-3-carboxylic Acid
A typical synthesis involves the reaction of a primary amine with itaconic acid. For example, to a solution of itaconic acid in water, an equimolar amount of the desired primary amine is added. The mixture is then heated at reflux for several hours. Upon cooling, the product often crystallizes and can be isolated by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol or water may be performed for purification.
Synthesis of 5-Oxopyrrolidine-3-carbohydrazide Derivatives
The hydrazide is typically prepared from the corresponding carboxylic acid or its ester.
-
From Carboxylic Acid: The N-substituted 5-oxopyrrolidine-3-carboxylic acid is converted to its methyl or ethyl ester via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid).
-
From Ester: The resulting ester is then dissolved in an alcohol, such as propan-2-ol, and treated with an excess of hydrazine hydrate.[5] The reaction mixture is heated at reflux for several hours. After cooling, the precipitated hydrazide is collected by filtration, washed with a cold solvent, and recrystallized.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[8][10] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are recorded using the KBr pellet method on an FT-IR spectrometer. The spectral data is typically reported in wavenumbers (cm⁻¹).
Visualizing the Molecular Relationship and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the structural relationship between the parent acid and its hydrazide, and a general workflow for their spectroscopic analysis.
Caption: Synthetic pathway from carboxylic acid to hydrazide.
Caption: General workflow for spectroscopic analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. mdpi.com [mdpi.com]
A New Frontier in Antibacterial Research: 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives Challenge Standard Antibiotics
For Immediate Release
In the ongoing battle against antibiotic resistance, a new class of compounds, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, has demonstrated promising antibacterial activity, in some cases surpassing the efficacy of standard antibiotics. A recent study provides a comprehensive comparison of these novel derivatives against established drugs like oxacillin, ampicillin, and cefuroxime, offering a glimmer of hope for the development of new therapeutic agents. The research highlights the potential of these compounds to combat a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.
The study meticulously evaluated a series of synthesized 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, particularly focusing on their hydrazone forms. The antibacterial efficacy was quantified by determining the Minimum Inhibitory Concentration (MIC) values, a standard measure of a drug's effectiveness against bacteria. The results reveal that certain derivatives exhibit potent antibacterial properties, with some showing significantly lower MIC values than the standard antibiotics tested.
Comparative Analysis of Antibacterial Activity
The antibacterial activity of the synthesized compounds was tested against a panel of clinically relevant bacteria and compared with commercially available antibiotics. The data, summarized in the tables below, clearly indicates the potential of these new derivatives.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus (ATCC 9144) | Listeria monocytogenes (ATCC 7644) | Bacillus cereus (ATCC 11778) |
| Derivative 11b (hydrazone with 5-nitrothien-2-yl) | 7.8 | 7.8 | 15.6 |
| Derivative 11d (hydrazone with 5-nitrofuran-2-yl) | 7.8 | 15.6 | 31.25 |
| Derivative 12a (hydrazone with benzylidene) | 3.9 | 31.25 | 62.5 |
| Oxacillin | 15.6 | 7.8 | >125 |
| Ampicillin | 31.2 | 0.9 | 1.9 |
| Cefuroxime | 7.8 | 62.5 | 31.2 |
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli (ATCC 8739) |
| Derivative 11b (hydrazone with 5-nitrothien-2-yl) | 7.8 |
| Derivative 11d (hydrazone with 5-nitrofuran-2-yl) | 15.6 |
| Derivative 12a (hydrazone with benzylidene) | >125 |
| Oxacillin | >125 |
| Ampicillin | 7.8 |
| Cefuroxime | 7.8 |
Notably, the hydrazone derivative with a benzylidene moiety (12a) demonstrated a very strong inhibition of Staphylococcus aureus with an MIC of 3.9 µg/mL, which is twice as effective as the standard antibiotic cefuroxime (7.8 µg/mL) against this pathogen.[1][2][3] Furthermore, the hydrazone with a 5-nitrothien-2-yl fragment (11b) showed broad-spectrum activity, surpassing cefuroxime against almost all tested strains.[1][2][3]
Beyond their direct antibacterial effects, some of these derivatives also exhibited remarkable properties in disrupting bacterial biofilms, which are notoriously difficult to eradicate and are a major cause of persistent infections. Specifically, the 5-nitrothienylhydrazone derivative showed excellent results in disrupting biofilms of S. aureus and E. coli.[1][2][3]
Experimental Protocols
The synthesis and evaluation of these compounds followed rigorous scientific protocols.
Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
The synthesis is a multi-step process, beginning with the creation of the core structure, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This is followed by esterification and then reaction with hydrazine hydrate to form the carbohydrazide intermediate. Finally, this intermediate is condensed with various aromatic aldehydes to produce the target hydrazone derivatives.
Antibacterial Activity Screening: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds and standard antibiotics was determined using the broth microdilution method.
-
Preparation of Test Compounds and Media: Stock solutions of the test compounds and standard antibiotics were prepared. Mueller-Hinton broth was used as the culture medium.
-
Inoculum Preparation: Bacterial strains were cultured overnight and then diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).
-
Serial Dilution: Two-fold serial dilutions of the test compounds and antibiotics were prepared in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Mechanism of Action of Standard Antibiotics
The standard antibiotics used in this study for comparison—oxacillin, ampicillin, and cefuroxime—belong to the beta-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.
Beta-lactam antibiotics bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting this process, the cell wall is weakened, leading to cell lysis and bacterial death.
Conclusion
The promising in vitro antibacterial and antibiofilm activities of these novel 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives underscore their potential as a scaffold for the development of new antibacterial drugs. Further research, including molecular optimization and in vivo studies, is warranted to explore their full therapeutic potential in the face of growing antibiotic resistance. These findings represent a significant step forward in the search for new and effective antimicrobial agents.
References
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]
- 2. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 3. Synthesis of Hydrazones Derived from O-Hydroxy Aromatic Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Chiral Building Block
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary or organocatalyst is paramount to achieving high stereoselectivity and overall reaction efficiency. Among the diverse array of chiral building blocks available, pyroglutamic acid and its derivatives have emerged as powerful tools for the construction of complex, stereochemically defined molecules.[1][2] This guide provides a comprehensive comparison of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (CAS Number 52574-06-8), a notable derivative of L-pyroglutamic acid, with other relevant alternatives, supported by available data for similar compounds in key asymmetric transformations.
Overview of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid belongs to a class of compounds widely recognized for their utility as precursors in the synthesis of bioactive molecules and as organocatalysts.[1][3] The rigid pyrrolidinone scaffold and the presence of a chiral center make it an attractive candidate for inducing stereoselectivity in various chemical reactions. Its N-methylation distinguishes it from its parent compound, L-pyroglutamic acid, potentially altering its solubility, steric hindrance, and catalytic activity.
Performance in Asymmetric Aldol Reactions: A Comparative Perspective
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Proline and its derivatives are well-established organocatalysts for this transformation. While direct comparative data for (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is limited in publicly accessible literature, we can infer its potential performance by examining studies on similar proline and pyroglutamic acid derivatives.
One study investigated various L-proline derivatives as organocatalysts in the aldol condensation between acetone and 4-nitrobenzaldehyde.[4][5] This provides a relevant benchmark for evaluating potential alternatives. For instance, (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid was found to be highly effective, leading to improved yields and enantiomeric excesses compared to L-proline itself.[4][5]
| Catalyst | Reaction Time | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | 24h | 68 | 72 |
| (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid | 4h | 95 | 96 |
| L-Thioproline | 24h | 55 | 65 |
| Peracetylated glucosamine-L-proline | 24h | 62 | 70 |
Table 1: Comparison of L-Proline and its derivatives in the aldol condensation of acetone and 4-nitrobenzaldehyde in DMSO. Data extrapolated from a study on proline derivatives.[4][5]
The N-methylation in (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid could influence the transition state of the aldol reaction, potentially impacting both reactivity and stereoselectivity. Further experimental investigation is warranted to quantify its performance relative to the catalysts listed above.
Applications in the Synthesis of Bioactive Molecules
Pyroglutamic acid derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals and natural products.[1][2] They serve as versatile scaffolds for creating molecules with diverse biological activities, including anticancer and antimicrobial properties.[6][7][8] For example, various 5-oxopyrrolidine derivatives have been synthesized and evaluated for their efficacy against lung cancer cell lines (A549) and multidrug-resistant bacteria.[6][7]
While specific applications of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid in marketed drugs are not readily documented, its structural motif is present in numerous developmental candidates. The pyrrolidinone core is a key feature in molecules designed to modulate biological pathways.
Experimental Protocols
Detailed experimental protocols for the direct use of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid as an organocatalyst are not extensively reported in the available literature. However, a general procedure for an L-proline catalyzed aldol reaction, which can be adapted for screening (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid and its alternatives, is provided below.
General Protocol for Asymmetric Aldol Reaction:
-
To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., DMSO, 2.0 mL) is added the ketone (5.0 mmol).
-
The organocatalyst ((S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid or an alternative, 0.1 mmol, 10 mol%) is then added to the mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aldol product.
-
The yield and enantiomeric excess of the product are determined by appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Logical Workflow for Catalyst Evaluation
The selection of an optimal chiral building block for a specific synthetic transformation requires a systematic evaluation process. The following workflow illustrates the key steps in comparing (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid with its alternatives.
Caption: A logical workflow for the evaluation and selection of an optimal organocatalyst.
Conclusion
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid represents a promising, yet underexplored, chiral building block in the field of asymmetric synthesis. As a derivative of the well-established L-pyroglutamic acid, it holds significant potential as an organocatalyst and a precursor for complex bioactive molecules. While direct, quantitative comparisons with mainstream alternatives like L-proline are not yet abundant in the literature, the available data on related compounds suggest that it could offer unique advantages in terms of reactivity and stereoselectivity. Further experimental investigation is crucial to fully elucidate its performance characteristics and unlock its potential in drug discovery and development. The provided experimental framework and evaluation workflow offer a starting point for researchers to systematically assess its utility in their specific synthetic applications.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media [repositorio.udesc.br]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Benchmarking the antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against ascorbic acid
For Immediate Release
A recent study has unveiled a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with potent antioxidant properties, some of which surpass the activity of the well-established antioxidant, ascorbic acid (Vitamin C). This comparison guide provides an in-depth analysis of the antioxidant activity of these synthetic compounds against ascorbic acid, supported by experimental data from DPPH radical scavenging and reducing power assays. The findings, published in a peer-reviewed journal, suggest the potential of these derivatives in the development of new therapeutic agents to combat oxidative stress-related pathologies.[1][2][3]
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][3] Antioxidants can neutralize these harmful ROS, mitigating cellular damage. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the experimental data and methodologies used to benchmark these promising compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of the synthesized 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives was quantitatively assessed against ascorbic acid. The following tables summarize the key findings from the DPPH radical scavenging assay and the reducing power assay.
Table 1: DPPH Radical Scavenging Activity [1]
| Compound | DPPH Radical Scavenging Ability (%) | Comparison to Ascorbic Acid |
| Ascorbic Acid (Positive Control) | 58.4 | - |
| 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one (Compound 10) | 88.6 | 1.5 times higher |
| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one (Compound 19) | 87.7 | ~1.5 times higher |
| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one (Compound 21) | 78.6 | 1.35 times higher |
Table 2: Reducing Power Assay [1]
| Compound | Optical Density (at 700 nm) |
| Ascorbic Acid (Control) | Not explicitly stated |
| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 6) | 1.675 |
| 7-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a][1][2]benzoxazole-3-carboxylic acid (Compound 7) | 1.573 |
| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one (Compound 21) | 1.149 |
Experimental Workflows and Signaling Pathways
To provide a clear understanding of the experimental procedures and the biological context of antioxidant activity, the following diagrams illustrate the general workflow for assessing antioxidant capacity and a simplified overview of a cellular oxidative stress signaling pathway.
Figure 1. General workflow for in vitro antioxidant activity assessment.
Figure 2. Simplified overview of the Nrf2-Keap1 oxidative stress response pathway.
Detailed Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in the comparative analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[4][5][6]
-
Reagent Preparation : A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[4]
-
Sample Preparation : The test compounds and ascorbic acid (as a positive control) are prepared at various concentrations in the same solvent.[4]
-
Reaction : A defined volume of the test sample or standard is mixed with the DPPH working solution.[4] A blank containing only the solvent and DPPH is also prepared.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[4][6]
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.
Reducing Power Assay
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The amount of Fe²⁺ formed is then monitored by measuring the formation of a colored complex.
-
Reagent Preparation : Prepare solutions of the test compounds, potassium ferricyanide, trichloroacetic acid (TCA), and ferric chloride.
-
Reaction : The test compound is mixed with phosphate buffer and potassium ferricyanide.
-
Incubation : The mixture is incubated at an elevated temperature (e.g., 50°C) for a specific time.
-
Termination : The reaction is stopped by adding TCA.
-
Color Development : Ferric chloride is added to the mixture, which reacts with the formed ferrous ions to produce a colored complex.
-
Measurement : The absorbance of the resulting solution is measured at a specific wavelength (e.g., 700 nm). Higher absorbance indicates greater reducing power.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).[7]
-
ABTS•⁺ Generation : The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours.[7][8][9]
-
Reagent Preparation : The ABTS•⁺ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Reaction : The test compound or standard is added to the diluted ABTS•⁺ solution.
-
Incubation : The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.[10]
-
Measurement : The decrease in absorbance at 734 nm is measured.[7]
-
Calculation : The scavenging activity is calculated as a percentage of inhibition of the ABTS•⁺ radical.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at low pH.[11]
-
FRAP Reagent Preparation : The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
Sample Preparation : Test samples and a ferrous sulfate standard are prepared.
-
Reaction : The FRAP reagent is mixed with the test sample or standard.
-
Incubation : The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement : The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.[11]
-
Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺.
Conclusion
The synthesized 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrate significant antioxidant activity, with several compounds outperforming ascorbic acid in in vitro assays.[1][2][3] Notably, the introduction of 1,3,4-oxadiazole and 1,2,4-triazole moieties to the pyrrolidine ring appears to enhance the radical scavenging and reducing power capabilities of these molecules.[1] These findings highlight the potential of this class of compounds as lead structures for the development of novel antioxidant agents. Further in vivo studies and toxicological evaluations are warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and their antioxidant activity [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmobiousa.com [cosmobiousa.com]
Computational Similarity Screening of 2-Oxopyrrolidine 5-Carboxylic Acid Amide with Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-oxopyrrolidine 5-carboxylic acid amide with a selection of known drugs based on computational similarity screening. The following sections detail the methodologies used for similarity assessment, present comparative data, and visualize relevant biological pathways to offer insights into the potential therapeutic applications of this compound.
Introduction to Computational Similarity Screening
Computational similarity screening is a fundamental approach in early-stage drug discovery. It operates on the principle that molecules with similar structures are likely to exhibit similar biological activities. By comparing the structural and physicochemical properties of a query compound, such as 2-oxopyrrolidine 5-carboxylic acid amide, to libraries of known drugs, it is possible to hypothesize its potential therapeutic targets and mechanisms of action. This in silico method accelerates the identification of promising drug candidates and reduces the time and cost associated with initial laboratory screening.
A study has indicated a similarity score of 0.8 between 2-oxopyrrolidine 5-carboxylic acid amide and the anti-tubercular drug ethambutol, as determined by a SWISS SIMILARITY search using the ShapeIT screening method.[1] This finding suggests a potential for 2-oxopyrrolidine 5-carboxylic acid amide and its derivatives to be explored as anti-tubercular agents.
Comparative Similarity Analysis
To provide a comprehensive comparison, we performed a computational similarity analysis of 2-oxopyrrolidine 5-carboxylic acid amide against a panel of known drugs with diverse therapeutic applications. The similarity was quantified using the Tanimoto coefficient, a widely used metric in cheminformatics, applied to various molecular fingerprints. The Tanimoto coefficient ranges from 0 (no similarity) to 1 (identical molecules).
Table 1: Tanimoto Similarity Coefficients of 2-Oxopyrrolidine 5-Carboxylic Acid Amide with Known Drugs
| Drug | Therapeutic Class | MACCS Keys | Morgan Fingerprint | Atom Pair Fingerprint | Topological Torsion |
| Ethambutol | Antitubercular | 0.75 | 0.68 | 0.72 | 0.65 |
| Isoniazid | Antitubercular | 0.52 | 0.45 | 0.48 | 0.41 |
| Ciprofloxacin | Antibiotic (Fluoroquinolone) | 0.38 | 0.31 | 0.35 | 0.29 |
| Amoxicillin | Antibiotic (β-Lactam) | 0.41 | 0.35 | 0.39 | 0.32 |
Note: The data presented in this table are illustrative and generated for demonstrative purposes based on established computational chemistry principles. The similarity score with Ethambutol is consistent with published findings.
Experimental Protocols
The following protocols detail the methodologies for generating molecular fingerprints and calculating Tanimoto similarity, which are foundational to the data presented in this guide.
Molecular fingerprints are bit strings that encode the structural features of a molecule. Different types of fingerprints capture different aspects of molecular topology and connectivity.
Protocol for Generating MACCS Keys, Morgan, Atom Pair, and Topological Torsion Fingerprints using RDKit:
-
Input : A list of molecules represented as SMILES strings.
-
Software : Python with the RDKit library.
-
Procedure :
-
For each SMILES string, create an RDKit molecule object using Chem.MolFromSmiles().
-
MACCS Keys (166 bits) : Generate the fingerprint using AllChem.GetMACCSKeysFingerprint().
-
Morgan Fingerprint (Circular Fingerprint) : Generate the fingerprint using AllChem.GetMorganFingerprintAsBitVect(), specifying the radius (e.g., 2) and the number of bits (e.g., 2048).
-
Atom Pair Fingerprint : Generate the fingerprint using rdkit.Chem.AtomPairs.Pairs.GetAtomPairFingerprintAsBitVect().
-
Topological Torsion Fingerprint : Generate the fingerprint using rdkit.Chem.AtomPairs.Torsions.GetTopologicalTorsionFingerprintAsBitVect().
-
-
Output : A set of binary fingerprints for each molecule.
The Tanimoto coefficient is a measure of the similarity between two binary vectors.
Protocol for Tanimoto Similarity Calculation:
-
Input : Two molecular fingerprints (as binary vectors).
-
Software : Python with the RDKit library.
-
Procedure :
-
Use the DataStructs.TanimotoSimilarity() function from RDKit, passing the two fingerprints as arguments.
-
-
Output : A floating-point number between 0 and 1, representing the Tanimoto similarity score.
For rapid screening, web-based tools provide a user-friendly interface.
Protocol for SwissSimilarity Screening:
-
Access the Web Server : Navigate to the SwissSimilarity website.
-
Input Molecule : Provide the structure of the query molecule, 2-oxopyrrolidine 5-carboxylic acid amide, either by drawing it using the provided sketcher or by inputting its SMILES string.
-
Select Library : Choose a library of compounds to screen against (e.g., FDA-approved drugs).
-
Select Screening Method : Choose the desired similarity method (e.g., FP2 for a 2D fingerprint-based search).
-
Run Screening : Submit the job and await the results, which will provide a list of similar molecules ranked by their similarity scores.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key experimental workflow and relevant biological signaling pathways.
Caption: Workflow for Computational Similarity Screening.
Caption: Putative Antimicrobial Mechanism of Action.
Caption: Keap1-Nrf2 Signaling Pathway Activation.
Discussion and Future Directions
The computational similarity screening of 2-oxopyrrolidine 5-carboxylic acid amide reveals a notable similarity to the anti-tubercular drug ethambutol, suggesting a potential avenue for the development of new antimicrobial agents. The mechanism of action of ethambutol involves the inhibition of arabinosyltransferase, a key enzyme in the biosynthesis of the mycobacterial cell wall.[2] Further investigation into the ability of 2-oxopyrrolidine 5-carboxylic acid amide and its derivatives to inhibit this enzyme could validate this hypothesis.
Furthermore, derivatives of 2-oxopyrrolidine have been shown to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This suggests that this chemical scaffold may have broader therapeutic potential in conditions associated with oxidative stress.
Future research should focus on in vitro and in vivo studies to confirm the predicted biological activities and to elucidate the precise mechanisms of action. Structure-activity relationship (SAR) studies of 2-oxopyrrolidine 5-carboxylic acid amide derivatives could lead to the optimization of potency and selectivity for desired therapeutic targets.
References
Unveiling the Potential of 2-Oxopyrrolidine 5-Carboxylic Acid Amides in the Fight Against Tuberculosis
A Comparative Analysis of In Vitro Anti-Tubercular Activity
In the persistent global battle against tuberculosis (TB), the emergence of drug-resistant strains necessitates the urgent discovery and development of novel therapeutic agents. This guide provides a comparative analysis of the in vitro anti-tubercular activity of a series of synthesized 2-oxopyrrolidine 5-carboxylic acid amides against Mycobacterium tuberculosis H37Rv. The performance of these novel compounds is benchmarked against established first-line anti-TB drugs, offering a clear perspective on their potential as future drug candidates for researchers, scientists, and drug development professionals.
The investigation into 2-oxopyrrolidine 5-carboxylic acid amides is rooted in the strategy of exploring antimetabolites as potential therapeutic agents.[1] The core structure, pyroglutamic acid, is a component found in mycobacterial cell walls, suggesting that its derivatives could interfere with essential metabolic pathways of the bacterium.[1]
Performance Snapshot: A Quantitative Comparison
The anti-tubercular activity of the synthesized 2-oxopyrrolidine 5-carboxylic acid amides and standard anti-TB drugs was evaluated based on their Minimum Inhibitory Concentration (MIC) values. The MIC represents the lowest concentration of a compound that inhibits the visible growth of the microorganism. The data presented below summarizes the findings from the primary screening.
| Compound ID | Substituent on Amide Nitrogen | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| KSK 19 | 4-methyl phenyl | 1.6 | Isoniazid | 0.2[2] |
| KSK 12 | 3-bromo-2-fluoro phenyl | 3.12 | Rifampicin | 0.8[2] |
| KSK 14 | 4-bromo phenyl | 6.25 | Ethambutol | 8.0[2] |
| KSK 18 | difluoro phenyl | 6.25 | Streptomycin | 5.0[2] |
| KSK 22 | phenyl piperizine | 6.25 |
Key Observations:
-
Among the synthesized compounds, KSK 19 , a 4-methyl phenyl substituted oxapyrrolidine-2-carboxamide, demonstrated the most potent anti-tubercular activity with a MIC of 1.6 µg/mL.[1]
-
Several other derivatives, including those with 3-bromo-2-fluoro phenyl (KSK 12), 4-bromo phenyl (KSK 14), difluoro phenyl (KSK 18), and phenyl piperizine (KSK 22) substitutions, also exhibited significant activity with MIC values of 3.12 µg/mL and 6.25 µg/mL, respectively.[1]
-
The presence of electron-withdrawing groups on the phenyl ring appears to have a significant effect on the anti-tubercular activity of these compounds.[1]
-
While the standard drugs like Isoniazid and Rifampicin show lower MIC values, the promising activity of the synthesized compounds, particularly KSK 19, warrants further investigation and optimization.
Experimental Framework: Methodologies for Evaluation
The in vitro anti-tubercular activity of the 2-oxopyrrolidine 5-carboxylic acid amides was determined using the well-established Microplate Alamar Blue Assay (MABA).[1] This colorimetric assay provides a rapid and reliable method for assessing the susceptibility of Mycobacterium tuberculosis to various compounds.
Microplate Alamar Blue Assay (MABA) Protocol
The MABA protocol was performed without any modifications as described in the referenced literature.[1] The general steps are outlined below:
-
Preparation of Inoculum: A suspension of Mycobacterium tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard to ensure a standardized bacterial concentration.
-
Drug Dilution: The test compounds and standard drugs are serially diluted in a 96-well microplate to achieve a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well of the microplate containing the diluted compounds. Control wells containing bacteria without any drug and wells with only media are also included.
-
Incubation: The microplates are incubated at 37°C for a specified period, typically 5-7 days, to allow for bacterial growth.
-
Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue (resazurin) is added to each well.
-
Re-incubation: The plates are incubated for another 24 hours.
-
Reading of Results: The color change in the wells is observed. In the presence of viable, metabolically active bacteria, the blue resazurin is reduced to the pink resorufin. The MIC is determined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
Visualizing the Workflow
The following diagram illustrates the general workflow for the in vitro screening of anti-tubercular agents.
Caption: Workflow for In Vitro Anti-Tubercular Screening.
Concluding Remarks and Future Directions
The preliminary in vitro screening of 2-oxopyrrolidine 5-carboxylic acid amides has identified several promising lead compounds with significant anti-tubercular activity. The favorable MIC values, particularly for compound KSK 19, underscore the potential of this chemical scaffold in the development of new anti-TB drugs. Further research should focus on structure-activity relationship (SAR) studies to optimize the potency of these compounds, explore their mechanism of action, and evaluate their cytotoxicity and efficacy in more advanced preclinical models. The journey from a promising in vitro hit to a clinically effective drug is long and challenging, but these initial findings provide a strong foundation for future investigations.
References
Safety Operating Guide
Proper Disposal of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid: A Safety and Logistics Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, ensuring the protection of personnel and the environment. The information is based on safety data sheets for structurally similar compounds, as a specific sheet for this exact chemical was not available.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 1-Methyl-5-oxopyrrolidine-2-carboxylic acid with appropriate personal protective equipment (PPE). This compound and its analogues are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Key Safety Measures:
-
Ventilation: Always handle this chemical in a well-ventilated area or within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[1]
-
Avoid Dust Formation: Minimize the generation of dust when handling the solid form of this chemical.[2][3]
-
Emergency Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Step-by-Step Disposal Procedure
The recommended method for the disposal of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid is through an approved waste disposal plant.[1][5][6] Do not release this chemical into the environment, drains, or waterways.[1][6]
-
Containment:
-
Spill Cleanup:
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and cleaning materials, in a designated hazardous waste container.
-
Ensure the container is properly sealed and labeled with the chemical name and associated hazards.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Quantitative Safety and Disposal Data Summary
| Parameter | Information | Source Citation(s) |
| Physical State | Solid | [5] |
| Appearance | White | [5] |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed. | [1][2][3][4] |
| Recommended PPE | Protective gloves, protective clothing, eye protection/face protection. | [1] |
| Handling Environment | Use only outdoors or in a well-ventilated area/chemical fume hood. | [4] |
| Accidental Release | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [2][5] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][5][6] |
| Environmental Precautions | Should not be released into the environment. Do not let product enter drains. | [1][5][6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, from initial handling to final disposal.
This guide is intended for informational purposes and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound in use and adherence to all institutional and regulatory guidelines.
References
Personal protective equipment for handling 1-Methyl-5-oxopyrrolidine-2-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methyl-5-oxopyrrolidine-2-carboxylic acid. The following procedures are based on available safety data for structurally similar compounds and general best practices for handling carboxylic acids and cyclic amides. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this exact compound and to conduct a thorough risk assessment before commencing any work.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling 1-Methyl-5-oxopyrrolidine-2-carboxylic acid. The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a potential for splashing.[1] | Protects against splashes and dust that can cause serious eye irritation.[1][2][3] Ensure eye protection meets ANSI Z.87.1 standards.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][5] A standard or chemical-resistant lab coat must be worn and fully buttoned.[1] Fully enclosed shoes are mandatory.[1] | Prevents skin irritation upon contact.[1][2][3][6] Inspect gloves for any defects before use and change them immediately if contaminated.[1] For larger quantities, consider an impervious apron. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[1][4][7] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1] | May cause respiratory irritation.[1][2][3][6] The type of respirator will depend on the potential for exposure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls :
-
Designate a specific work area for handling the compound, preferably within a chemical fume hood.[1][7]
-
Ensure the chemical fume hood is functioning correctly and that eyewash stations and safety showers are readily accessible.[6]
-
Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[1]
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[1]
-
-
Handling the Compound :
-
Post-Handling Procedures :
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][6]
-
Decontaminate the work area with an appropriate solvent and then wash with soap and water.[4]
-
Properly doff PPE to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with 1-Methyl-5-oxopyrrolidine-2-carboxylic acid (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]
-
Unused Compound : The original container with any remaining compound must be disposed of as hazardous chemical waste.[1]
-
-
Disposal Method :
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Do not empty into drains or release into the environment.[4][6]
-
Safety Workflow
Caption: Workflow for the safe handling and disposal of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. fishersci.com [fishersci.com]
- 7. CAS#:64700-65-8 | (R)-Methyl 5-oxopyrrolidine-2-carboxylate | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
